6-Chloro-5-Fluorobenzotriazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-fluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCUTSZEKZIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423352 | |
| Record name | 6-Chloro-5-Fluorobenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99803-85-7 | |
| Record name | 6-Chloro-5-Fluorobenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-5-Fluorobenzotriazole CAS number
An In-Depth Technical Guide to 6-Chloro-5-Fluorobenzotriazole CAS Number: 99803-85-7
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical industries. Identified by its CAS Number 99803-85-7, this molecule serves as a critical building block in the synthesis of complex organic compounds, particularly in the realm of medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic and purification protocol, describes methods for its analytical characterization, and explores its applications in drug development. Furthermore, it provides essential safety and handling guidelines based on available data to ensure its proper use in a research and development setting. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile scaffold.
Chemical Identity and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a triazole ring. The benzene moiety is substituted with both a chlorine and a fluorine atom, which significantly influence the molecule's electronic properties, lipophilicity, and reactivity. These halogen substitutions are crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds in drug discovery applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 99803-85-7 | [1][2] |
| Molecular Formula | C₆H₃ClFN₃ | [1] |
| Molecular Weight | 171.559 g/mol | [1] |
| Common Synonyms | 5-chloro-6-fluoro-2H-benzotriazole | [1] |
| IUPAC Name | 6-chloro-5-fluoro-1H-benzotriazole | N/A |
| Physical Form | Solid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
The presence of the acidic N-H proton on the triazole ring allows for tautomerism and provides a key reaction site for N-alkylation or N-arylation, a common strategy in the synthesis of pharmaceutical agents.[3]
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis commences with 4-Chloro-5-fluoro-1,2-phenylenediamine. This precursor is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid), to form the benzotriazole ring in a one-pot reaction. The acidic environment protonates the nitrite to form nitrous acid in situ, which then reacts with one of the amino groups. The resulting diazonium species is then intramolecularly attacked by the second amino group, leading to cyclization and subsequent aromatization to yield the stable benzotriazole product.
Caption: Proposed synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is a representative methodology and should be adapted and optimized based on laboratory scale and conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 4-Chloro-5-fluoro-1,2-phenylenediamine in glacial acetic acid. Cool the resulting solution to 0-5 °C in an ice-water bath.
-
Diazotization: Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of water. Add this solution dropwise to the cooled diamine solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for this temperature control is critical; higher temperatures can lead to the decomposition of the unstable diazonium intermediate and the formation of unwanted side products.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. The crude product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.
Purification and Purity Validation
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of method depends on the nature of the impurities. Purity must be validated to >95% (or as required) using High-Performance Liquid Chromatography (HPLC) before use in subsequent applications.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A standard analytical workflow ensures that the material meets the required specifications for research and development.
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for structural elucidation.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would likely appear as a doublet due to coupling with the adjacent fluorine atom. The N-H proton will appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will display six signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic coupling (C-F coupling), which is a definitive indicator of fluorine's presence and position.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.
Table 2: Predicted NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 7.5 - 8.5 | 2 x Doublets (d) | Aromatic protons, split by fluorine. |
| ¹H | 13.0 - 15.0 | 1 x Broad Singlet (br s) | Acidic N-H proton. |
| ¹³C | 110 - 150 | 6 x Signals | Aromatic carbons. Two signals will show large C-F coupling constants. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (MW: 171.56), the mass spectrum should show a molecular ion peak [M]+ at m/z ≈ 171. A characteristic isotopic pattern for chlorine ([M]+ and [M+2]+ in an approximate 3:1 ratio) would provide definitive confirmation of the presence of one chlorine atom.
Applications in Medicinal Chemistry and Drug Development
Benzotriazole derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antiviral properties.[3] this compound serves as a valuable scaffold or intermediate in this context for several reasons:
-
Structural Scaffold: The rigid benzotriazole core provides a reliable three-dimensional framework for orienting functional groups toward biological targets.
-
Modulation of Properties: The chloro and fluoro substituents are critical for fine-tuning the molecule's properties.
-
Fluorine: Often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.
-
Chlorine: Increases lipophilicity, which can improve membrane permeability. It also provides a potential vector for further chemical modification.
-
-
Synthetic Handle: The N-H group is a versatile point for derivatization, allowing for the synthesis of large libraries of related compounds for high-throughput screening.[3]
Caption: Role of the scaffold in a typical drug discovery pipeline.
Safety, Handling, and Storage
While a complete, officially classified GHS profile for this compound is not available in the search results, standard precautions for handling halogenated aromatic compounds should be strictly followed.[1] Information from safety data sheets for the compound and related structures informs the following guidelines.[1][4][5]
Table 3: Hazard and Precautionary Information
| Category | Information | Source |
|---|---|---|
| GHS Pictograms | No data available | [1] |
| Signal Word | No data available | [1] |
| Hazard Statements | No data available | [1] |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician. | [1] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |
| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |[1] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.
References
6-Chloro-5-Fluorobenzotriazole chemical properties
An In-Depth Technical Guide to 6-Chloro-5-Fluorobenzotriazole: Properties, Applications, and Protocols
Introduction
This compound is a heterocyclic aromatic compound that has garnered significant attention in the field of synthetic chemistry, particularly in the development and manufacturing of peptides. As a halogenated derivative of benzotriazole, its unique electronic properties make it a valuable precursor for highly efficient coupling reagents. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Part 1: Core Chemical and Physical Properties
Chemical Identity
-
Systematic Name: 6-Chloro-5-fluoro-1H-benzotriazole
-
Molecular Formula: C₆H₃ClFN₃[1]
-
Molecular Weight: 171.559 g/mol [1]
-
CAS Number: 99803-85-7[1]
Chemical Structure
The structure consists of a benzene ring fused to a triazole ring, with chloro and fluoro substituents at the 6 and 5 positions, respectively.
(Note: This is a representative image, as a live-generated structure is not possible.)
Physical Properties
The physical characteristics of this compound are summarized below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage.
| Property | Value | Source |
| Melting Point | 214-216 °C | [1] |
| Boiling Point | 322.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.642 g/cm³ (Predicted) | [1] |
| Appearance | Typically a solid powder (color not specified) | [1] |
| Solubility | Data not widely available, but generally low in water | [1][2] |
Part 2: Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this exact compound are not publicly available, its structure allows for predictable NMR signals. Analysis would be conducted in a suitable deuterated solvent like DMSO-d₆.[3]
-
¹H NMR:
-
Aromatic Protons: Two distinct signals would be expected in the aromatic region (typically 7.0-8.5 ppm). One proton is situated between the two halogen substituents, and the other is adjacent to the triazole ring. Their chemical shifts and coupling patterns would be influenced by the strong electron-withdrawing effects of the chlorine, fluorine, and triazole moieties.
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N-H Proton: A broad singlet corresponding to the triazole N-H proton would likely appear far downfield (potentially >13 ppm), characteristic of acidic protons in benzotriazoles.[4]
-
-
¹³C NMR:
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.
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C-F Coupling: The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), typically in the range of 240-250 Hz.[3] Carbons that are two or three bonds away (²JCF, ³JCF) will show smaller couplings, providing definitive structural information.[3]
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C-Cl Coupling: The carbon bonded to chlorine will also have its chemical shift influenced, though direct C-Cl coupling is not typically observed.
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Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The presence of chlorine would result in a characteristic isotopic pattern, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak (M+), which is a definitive indicator for a single chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for:
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N-H stretching: A broad absorption in the 3000-3400 cm⁻¹ region.
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C=C stretching: Aromatic ring vibrations around 1450-1600 cm⁻¹.
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C-F and C-Cl stretching: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.
Part 3: Chemical Reactivity and Core Applications
The utility of this compound stems from the electronic effects of its halogen substituents, which significantly influence the reactivity of the benzotriazole system.
Causality of Reactivity
The chlorine and fluorine atoms are strongly electron-withdrawing. This property is central to the compound's primary application. When incorporated into a coupling reagent, these halogens pull electron density away from the benzotriazole ring system. This inductive effect makes the hydroxyl group of a corresponding 1-hydroxybenzotriazole derivative (like 6-Cl-HOBt) more acidic and a better leaving group.[5] Consequently, the activation of a carboxylic acid is faster and more efficient, leading to enhanced reaction rates during amide bond formation.[5][6]
Primary Application: Advanced Peptide Synthesis
This compound is a precursor to, or a component of, advanced peptide coupling reagents. It is most notably the core of uronium/aminium salts like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5]
Advantages in Peptide Synthesis:
-
Enhanced Reactivity: Reagents derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) exhibit higher reaction rates compared to those based on standard HOBt.[5][6] This is critical for coupling sterically hindered amino acids or synthesizing "difficult" peptide sequences that are prone to aggregation.[5]
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Suppression of Racemization: The speed and efficiency of the coupling reaction are paramount for maintaining the chiral integrity of the amino acids. Faster amide bond formation minimizes the time the activated amino acid exists in solution, thereby reducing the window of opportunity for epimerization (racemization).[5]
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Improved Yields and Purity: Efficient coupling leads to higher yields of the desired peptide and fewer side products, which simplifies the subsequent purification process.[5]
Workflow: Solid-Phase Peptide Synthesis (SPPS)
The diagram below illustrates a typical cycle in Fmoc-based Solid-Phase Peptide Synthesis, highlighting the critical coupling step where derivatives of this compound are employed.
Caption: General workflow of an Fmoc-SPPS cycle.
Part 4: Synthesis and Purification Protocols
General Synthesis Pathway
The synthesis of benzotriazoles typically involves the diazotization and subsequent cyclization of an ortho-phenylenediamine derivative. A plausible route for this compound would start from 4-chloro-5-fluoro-1,2-phenylenediamine.
Protocol: Diazotization and Cyclization
-
Dissolution: Dissolve the starting material, 4-chloro-5-fluoro-1,2-phenylenediamine, in an aqueous acidic solution (e.g., acetic acid or dilute HCl).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is critical to ensure the stability of the diazonium salt intermediate.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The reaction is typically monitored for the disappearance of the starting diamine.
-
Cyclization: After the addition is complete, allow the mixture to slowly warm to room temperature. The intramolecular cyclization occurs to form the benzotriazole ring.
-
Isolation: The product often precipitates from the reaction mixture and can be collected by filtration.
Purification Methodology
The crude product obtained from synthesis requires purification to be suitable for high-stakes applications like peptide synthesis.
Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Part 5: Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with any chemical reagent.
Hazard Identification
Based on available Safety Data Sheets (SDS), specific GHS hazard classifications for this compound are often not available.[1] However, as with any fine chemical, it should be handled with care.
-
Potential Hazards: May cause skin, eye, and respiratory irritation. Avoid dust formation.[1]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[7]
Recommended Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][7]
-
Skin Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator or dust mask.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture contamination.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[1]
Conclusion
This compound stands out as a critical building block in modern synthetic chemistry. Its value is fundamentally derived from the electron-withdrawing nature of its halogen substituents, which translates into the enhanced performance of its derivatives as peptide coupling reagents. By enabling faster, more efficient, and safer amide bond formation with minimal racemization, it directly contributes to the successful synthesis of complex peptides and proteins essential for research and drug development. Understanding its chemical properties, reactivity, and handling requirements allows scientists to leverage this powerful molecule to its full potential.
References
An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-Fluorobenzotriazole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-5-Fluorobenzotriazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document outlines a reliable two-step synthetic pathway, commencing with the reduction of 5-chloro-4-fluoro-2-nitroaniline to the pivotal intermediate, 4-chloro-5-fluoro-o-phenylenediamine. Subsequently, the guide details the diazotization and intramolecular cyclization of this intermediate to yield the target benzotriazole. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis and application of this important molecule.
Introduction: The Significance of Substituted Benzotriazoles
Benzotriazoles are a class of bicyclic heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. The incorporation of halogen substituents, such as chlorine and fluorine, onto the benzotriazole scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound, in particular, is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents. The precise arrangement of the chloro and fluoro substituents on the benzene ring offers unique electronic and steric properties that can be exploited in the design of novel drug candidates.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach to this compound is logically devised through a retrosynthetic analysis, which identifies the key bond disconnections and precursor molecules. The triazole ring is the most apparent structural feature to deconstruct. The formation of a 1,2,3-triazole fused to a benzene ring is classically achieved through the diazotization of an ortho-diaminobenzene derivative followed by intramolecular cyclization. This leads to the identification of 4-chloro-5-fluoro-o-phenylenediamine as the immediate precursor. This diamine can, in turn, be synthesized from a commercially available nitroaniline derivative through the reduction of the nitro group.
Caption: Retrosynthetic pathway for this compound.
Synthesis of the Key Intermediate: 4-Chloro-5-fluoro-o-phenylenediamine
The successful synthesis of this compound is contingent upon the efficient preparation of its precursor, 4-chloro-5-fluoro-o-phenylenediamine. A robust and high-yielding method for the reduction of the corresponding nitroaniline is presented below.
Reaction Scheme
Caption: Reduction of 5-chloro-4-fluoro-2-nitroaniline.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Chloro-4-fluoro-2-nitroaniline | 35119-09-0 | C₆H₄ClFN₂O₂ | 190.56 |
| Zinc Powder | 7440-66-6 | Zn | 65.38 |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 |
| Formic Acid (90%) | 64-18-6 | CH₂O₂ | 46.03 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
| Saturated Brine Solution | - | NaCl(aq) | - |
Procedure:
-
Preparation of the Reducing Agent (Hydrazine Monoformate): In a flask placed in an ice bath, slowly add 12.5 mL of 90% formic acid to 12.5 mL of hydrazine hydrate with stirring. The neutralization reaction is exothermic and the temperature should be carefully controlled.
-
Reduction Reaction: In a separate reaction vessel, dissolve 6 g (0.03 mol) of 5-chloro-4-fluoro-2-nitroaniline in 20 mL of methanol. To this solution, add 4 g (0.06 mol) of zinc powder.
-
Addition of Reducing Agent: To the methanolic suspension, add the freshly prepared hydrazine monoformate dropwise with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, filter the reaction mixture to remove the zinc powder and other insoluble materials. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash it twice with a saturated brine solution to remove any remaining hydrazine monoformate. Combine the organic layers, dry them over anhydrous sodium sulfate, and then concentrate under reduced pressure to obtain the final product.[1]
Expected Yield and Characterization:
Synthesis of this compound
The final step in the synthesis is the conversion of the ortho-diamino precursor to the target benzotriazole via diazotization and subsequent intramolecular cyclization.
Reaction Scheme
Caption: Diazotization and cyclization to form this compound.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Chloro-5-fluoro-o-phenylenediamine | 139512-70-2 | C₆H₆ClFN₂ | 160.58 |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
Dissolution of Starting Material: In a reaction vessel, dissolve 4-chloro-5-fluoro-o-phenylenediamine in a mixture of glacial acetic acid and water. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled solution of the diamine, ensuring the temperature is maintained below 5 °C. The reaction is typically rapid.
-
Cyclization and Isolation: After the addition of the sodium nitrite solution is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The product may precipitate out of the solution. Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physicochemical Properties:
| Property | Value |
| CAS Number | 99803-85-7 |
| Molecular Formula | C₆H₃ClFN₃ |
| Molecular Weight | 171.56 g/mol |
| Appearance | Off-white to light brown solid |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton adjacent to the fluorine atom will likely appear as a doublet of doublets due to coupling with the fluorine and the other aromatic proton. The second proton will also be a doublet of doublets. A broad singlet corresponding to the N-H proton of the triazole ring is also anticipated at a downfield chemical shift.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 172.0, with a characteristic isotopic pattern for a molecule containing one chlorine atom.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
5-Chloro-4-fluoro-2-nitroaniline: This compound is a potential irritant and may be harmful if swallowed or inhaled.
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The two-step process, involving the reduction of a nitroaniline precursor followed by diazotization and cyclization, provides a clear pathway for obtaining this valuable heterocyclic building block. The provided experimental protocols, along with the characterization and safety information, should serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery, enabling the further exploration of the therapeutic potential of novel benzotriazole derivatives.
References
An In-Depth Technical Guide to 6-Chloro-5-Fluorobenzotriazole: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-Chloro-5-Fluorobenzotriazole, a halogenated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, and known and potential applications, offering field-proven insights and methodologies.
Chemical Identity and Structure
This compound is a substituted benzotriazole, a class of bicyclic heterocyclic compounds. Its structure is characterized by a benzene ring fused to a 1,2,3-triazole ring, with chlorine and fluorine atoms substituted at the 6- and 5-positions of the benzene ring, respectively.
Molecular Formula: C₆H₃ClFN₃
Molecular Weight: 171.56 g/mol
CAS Number: 99803-85-7
IUPAC Nomenclature and Tautomerism
The formal IUPAC name for this compound is 6-chloro-5-fluoro-1H-benzotriazole . It is crucial to recognize that benzotriazoles exhibit annular tautomerism, meaning the proton on the triazole ring can reside on different nitrogen atoms. Consequently, this compound exists as a mixture of tautomers, primarily the 1H- and 2H-isomers. The 1H-tautomer is generally considered the more stable form.
Diagram: Chemical structure of this compound, illustrating the position of the chloro and fluoro substituents.
Caption: Structure of this compound.
Synthesis of this compound
The primary and most established method for the synthesis of benzotriazoles is through the diazotization of ortho-phenylenediamines. This approach can be readily adapted for the preparation of this compound.
Synthetic Pathway
The synthesis commences with the precursor 4-chloro-5-fluoro-1,2-phenylenediamine . This diamine undergoes a cyclization reaction upon treatment with a diazotizing agent, typically sodium nitrite, in an acidic medium such as acetic acid.
Diagram: Synthetic workflow for this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials:
-
4-chloro-5-fluoro-1,2-phenylenediamine
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-5-fluoro-1,2-phenylenediamine in glacial acetic acid. The reaction should be cooled in an ice bath to maintain a temperature between 0-5 °C.
-
Preparation of Diazotizing Agent: Prepare a solution of sodium nitrite in distilled water.
-
Diazotization and Cyclization: Slowly add the sodium nitrite solution dropwise to the stirred solution of the diamine, ensuring the temperature remains below 5 °C. The addition of the diazotizing agent initiates the formation of the triazole ring.
-
Reaction Monitoring: After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water. The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product with high purity.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent decomposition and maximize the yield of the desired benzotriazole.
-
Acidic Medium: The presence of acetic acid is essential for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing species.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in drug design and development. The presence of the halogen atoms significantly influences its electronic and lipophilic characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFN₃ | - |
| Molecular Weight | 171.56 g/mol | - |
| Appearance | Off-white to light brown solid | Vendor Data |
| Melting Point | Not definitively reported | - |
| Boiling Point | Not definitively reported | - |
| Solubility | Soluble in organic solvents like DMSO and DMF | Vendor Data |
Applications in Drug Development and Medicinal Chemistry
Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The incorporation of chlorine and fluorine atoms into the benzotriazole ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.
While specific studies on the biological activity of this compound are limited in publicly available literature, the known pharmacological profiles of structurally similar chlorinated and fluorinated benzotriazoles provide a strong basis for its potential applications.
Potential as an Antiviral Agent
Numerous studies have demonstrated the potent antiviral activity of benzotriazole derivatives against a variety of RNA and DNA viruses. For instance, derivatives of 5-chlorobenzotriazole have shown activity against Picornaviruses, including Coxsackievirus B5 and Poliovirus-1. The mechanism of action for some benzotriazole-based antiviral compounds is believed to involve the inhibition of viral enzymes, such as helicase.
A study on various benzotriazole derivatives revealed that compounds with dichloro substitutions on the benzotriazole scaffold exhibited significant antiviral activity against Coxsackievirus B5, with EC₅₀ values in the low micromolar range.[1] This suggests that this compound could serve as a valuable scaffold for the development of novel antiviral agents.
Potential as an Anticancer Agent
The benzotriazole moiety is present in several compounds with demonstrated anticancer activity. The introduction of halogens can enhance the antiproliferative effects of these molecules. Studies on other halogenated benzothiazole derivatives have shown significant growth inhibitory activities against various human tumor cell lines, including leukemia, non-small cell lung cancer, and breast cancer.[2] The proposed mechanisms of action for some benzotriazole-based anticancer agents include the inhibition of protein kinases and the induction of apoptosis.
Utility as a Synthetic Building Block
Beyond its potential intrinsic biological activity, this compound is a valuable building block in the synthesis of more complex pharmaceutical compounds. The presence of multiple reactive sites, including the triazole ring and the halogenated benzene ring, allows for a variety of chemical modifications. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, has been utilized as a versatile building block for the solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles.[3] This highlights the potential of this compound as a key intermediate in the construction of diverse chemical libraries for drug discovery.
Experimental Protocols for Biological Evaluation
To assess the potential therapeutic applications of this compound and its derivatives, standardized in vitro assays are employed.
Protocol for Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Antiviral Activity Screening (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
Principle: This assay measures the ability of an antiviral agent to reduce the number of viral plaques formed in a cell monolayer. A plaque is a localized area of cell death resulting from viral replication.
Procedure:
-
Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of this compound (or its derivatives).
-
Overlay and Incubation: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ (the effective concentration of the compound that reduces the number of plaques by 50%).
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not extensively documented, the well-established pharmacological activities of related halogenated benzotriazoles strongly suggest its potential in antiviral and anticancer research. Its utility as a versatile synthetic building block further enhances its value in medicinal chemistry. Future research should focus on the synthesis of a library of derivatives based on the this compound core and their systematic evaluation in a broad range of biological assays to fully elucidate their therapeutic potential.
References
- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-Fluorobenzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-Fluorobenzotriazole is a halogenated derivative of benzotriazole, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of chloro and fluoro substituents on the benzene ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics and behavior. Understanding these properties is crucial for its application in drug design, synthesis, and formulation. Benzotriazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The halogenation of the benzotriazole ring, in particular, has been shown to enhance its bioactivity.[1]
Molecular Structure and Properties
The molecular structure of this compound is fundamental to its physical and chemical properties. The presence of a triazole ring fused to a dichlorinated benzene ring imparts a unique electronic and steric profile to the molecule.
Caption: Molecular structure of this compound.
The key physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99803-85-7 | [2] |
| Molecular Formula | C₆H₃ClFN₃ | [2] |
| Molecular Weight | 171.559 g/mol | [2] |
| Melting Point | 214-216 °C | [3] |
| Boiling Point | 322.3 °C at 760 mmHg | [3] |
| Density | 1.642 g/cm³ | [3] |
| Appearance | Light brown to brown solid | [4] |
| Solubility | Insoluble in water and organic solvents | [4] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is essential for the characterization of any chemical compound. The following section details the standard methodologies for measuring the key physical parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Two common methods for its determination are the capillary method and Differential Scanning Calorimetry (DSC).
1. Capillary Melting Point Method
This traditional method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.[3][5][6][7][8]
-
2. Differential Scanning Calorimetry (DSC)
DSC is a more precise technique that measures the heat flow into a sample as a function of temperature.[9][10][11][12]
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. process-insights.com [process-insights.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Spectroscopic Characterization of 6-Chloro-5-Fluorobenzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-Fluorobenzotriazole is a halogenated benzotriazole derivative of interest in medicinal chemistry and materials science. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific isomer, this guide will leverage data from the closely related and well-characterized isomer, 5-Chlorobenzotriazole, in conjunction with established principles of spectroscopy to predict and interpret the NMR and IR data for the title compound. Furthermore, detailed experimental protocols are provided to enable researchers to acquire high-quality spectroscopic data.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct set of spectroscopic signals. The presence of chlorine and fluorine atoms, in addition to the triazole ring, influences the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts and coupling patterns in the NMR spectra. Similarly, the vibrational modes of the various functional groups will result in a unique fingerprint in the IR spectrum.
Solubility Profile of 6-Chloro-5-Fluorobenzotriazole: A Guide to Theoretical Prediction and Experimental Determination
An In-Depth Technical Guide
Abstract: 6-Chloro-5-Fluorobenzotriazole is a halogenated heterocyclic compound with potential applications in pharmaceutical development and materials science. Its solubility is a critical physicochemical parameter governing its behavior in both biological and chemical systems. This guide addresses the notable absence of publicly available experimental solubility data for this specific molecule. In lieu of quantitative data, this document provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common solvents. The narrative focuses on the underlying thermodynamic principles, the structural and substituent effects on solubility, computational prediction models, and detailed, field-proven experimental protocols.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of its developability. It directly influences bioavailability, formulation design, and process chemistry. This compound, a derivative of the versatile benzotriazole scaffold, presents a unique profile due to its halogenation pattern. While benzotriazoles are known for their utility as corrosion inhibitors and synthetic auxiliaries, their halogenated derivatives are often explored for their enhanced biological activity, including kinase inhibition.
A thorough understanding of the solubility of this compound is essential for:
-
Drug Discovery: Ensuring sufficient solubility for in vitro assays and enabling the preparation of suitable formulations for in vivo studies.
-
Process Chemistry: Designing efficient crystallization, purification, and reaction protocols.
-
Formulation Development: Creating stable and effective dosage forms with optimal drug loading and release characteristics.
As of the date of this publication, a search of chemical databases and scientific literature reveals no specific experimental solubility data for this compound. Therefore, this guide provides the necessary scientific framework to address this data gap.
Theoretical Framework for Solubility Prediction
The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute with the solvent (solvation energy).
Structural Analysis of this compound
The solubility behavior of this compound can be qualitatively predicted by dissecting its molecular structure:
-
Benzotriazole Core: The bicyclic aromatic system is inherently hydrophobic, suggesting limited solubility in polar protic solvents like water. The triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, providing a degree of affinity for polar solvents.
-
Chloro Substituent: The chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule. This substitution generally decreases aqueous solubility compared to the non-halogenated parent compound.
-
Fluoro Substituent: Fluorine is the most electronegative element and can participate in hydrogen bonding as an acceptor. However, the introduction of fluorine often has complex and non-intuitive effects on physicochemical properties like solubility and lipophilicity. While it can increase polarity locally, it may not always translate to a significant increase in aqueous solubility and can sometimes enhance lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Comment | Implication for Solubility |
|---|---|---|
| Molecular Weight | 171.56 g/mol | Within typical range for small molecule drugs. |
| LogP (o/w) | Estimated ~2.5 - 3.5 | Indicates low aqueous solubility and preference for lipophilic environments. |
| Hydrogen Bond Donors | 1 (from triazole N-H) | Potential for interaction with polar protic solvents. |
| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) + 1 (Fluorine) | Potential for interaction with polar protic solvents. |
| pKa | Estimated ~7.5 - 8.5 (acidic N-H) | Solubility will be pH-dependent, increasing significantly at pH > pKa. |
Note: LogP and pKa values are estimations based on computational models and comparison with similar structures, as experimental data is unavailable.
Computational and QSAR Models
In the absence of experimental data, computational methods offer a valuable first approximation of solubility.
-
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These data-driven models use molecular descriptors to correlate a compound's structure with its solubility. For benzotriazoles, QSAR models have been developed to predict various biological and physicochemical properties.
-
Physics-Based Methods: These approaches calculate solubility from fundamental thermodynamic principles, considering both the solid-state (crystal lattice energy) and solution-state (solvation free energy) contributions.
These models can provide a numerical estimate (e.g., in logS units) but should be used with the understanding that their accuracy is highly dependent on the quality of the training data and the similarity of the target molecule to the compounds in the dataset.
Experimental Determination of Solubility
To obtain definitive data, experimental measurement is required. The choice of method depends on the stage of research, with distinctions made between thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the saturated concentration of a compound in a solvent at equilibrium with an excess of the solid phase. It is the most rigorous and reliable measure of solubility.
The shake-flask method is the gold standard for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed, inert container (e.g., glass vial). "Excess" ensures that undissolved solid remains at the end of the experiment.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. Equilibration time is critical and must be sufficient to reach a steady state; 24 to 72 hours is typical for pharmaceutical compounds.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the undissolved solid. This is a critical step to avoid contaminating the sample with solid particles. Common methods include:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to clarify the supernatant.
-
-
Sampling and Dilution: Carefully take a precise aliquot of the clear, saturated solution. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
-
Solid-State Analysis (Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no phase transition (e.g., to a different polymorph or a hydrate) occurred during the experiment.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in early drug discovery. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, appears in an aqueous buffer. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state or the solubility of a metastable amorphous form.
-
Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.
-
Precipitation: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate. The final DMSO concentration should be low (typically 1-2%) to minimize co-solvent effects.
-
Incubation: Mix and incubate the plate for a short period, typically 1 to 2 hours, at a controlled temperature.
-
Detection: Determine the concentration of the dissolved compound. This can be done in several ways:
-
Nephelometry: A laser-based method that measures the turbidity caused by precipitated particles. The solubility is the concentration at which precipitation is first detected.
-
Direct UV / HPLC: The plate is filtered or centrifuged, and the concentration in the clear solution is measured, similar to the shake-flask method.
-
Caption: Relationship between Thermodynamic and Kinetic Solubility.
Factors Influencing Solubility
When determining and applying solubility data for this compound, several factors must be considered:
-
pH: As a weak acid, the compound's solubility is expected to be highly pH-dependent. In solutions with a pH below its pKa, it will exist primarily in its neutral, less soluble form. At pH values significantly above its pKa, it will deprotonate to form a more soluble conjugate base.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of dissolution. For most organic solids, this process is endothermic, meaning solubility increases with temperature.
-
Solvent Choice: Solubility will vary dramatically with the solvent. It is expected to be low in non-polar solvents like hexanes, moderate in polar aprotic solvents like acetone or ethyl acetate, and higher in polar aprotic solvents like DMSO and DMF. In polar protic solvents, solubility will depend on the balance between the hydrophobic benzotriazole core and the hydrogen-bonding capabilities of the molecule.
Conclusion and Recommendations
While direct experimental data for the solubility of this compound is currently unavailable, this guide equips researchers with the necessary framework to address this knowledge gap. A combined approach of theoretical prediction and rigorous experimental determination is recommended.
-
Initial Assessment: Utilize computational tools to estimate LogP and pKa to guide solvent selection and pH considerations.
-
Screening: Employ a kinetic solubility assay for a rapid, preliminary assessment in aqueous buffers relevant to biological assays.
-
Definitive Measurement: For critical applications such as formulation development, perform the shake-flask method to determine the thermodynamic solubility in a range of pharmaceutically and chemically relevant solvents.
By following these protocols, scientists and developers can generate the reliable, high-quality solubility data required to advance their research and development objectives for this compound.
Benzotriazole Derivatives in Synthesis: A Technical Guide to Their Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzotriazole (BtH) has emerged from relative obscurity to become an indispensable tool in modern organic synthesis. Its unique chemical properties—acting as both a weak acid and base, a potent electron-withdrawing and -donating group depending on its chemical environment, and an excellent leaving group—make it an exceptionally versatile synthetic auxiliary.[1][2] First reported as a synthetic auxiliary in 1980, its application has since expanded dramatically, largely pioneered by the extensive work of Alan R. Katritzky and his research group.[1][2][3] This guide provides an in-depth exploration of the history, core principles, and diverse applications of benzotriazole derivatives, with a focus on explaining the causal mechanisms behind their synthetic utility and providing actionable protocols for their implementation in research and drug development.
Introduction: The Unique Chemistry of Benzotriazole
Benzotriazole is a stable, inexpensive, and odorless heterocyclic compound formed by the fusion of a benzene ring with a 1,2,3-triazole ring.[4][5] This fusion creates a unique electronic structure that underpins its synthetic utility.
Key Chemical Properties:
-
Amphoteric Nature: Benzotriazole is both a weak acid (pKa ≈ 8.2) and a very weak base (pKa < 0), allowing it to participate in a wide range of reaction conditions.[1][2]
-
Excellent Leaving Group: The benzotriazolyl anion (Bt⁻) is a stable species, making the benzotriazole moiety an excellent leaving group in nucleophilic substitution reactions.[1][2][6] This is a cornerstone of its function as a "synthetic auxiliary"—a group that is easily introduced to facilitate a transformation and then cleanly removed.[4]
-
Stabilization of Intermediates: The benzotriazole group can stabilize adjacent carbocations, carbanions, and radicals, opening up reaction pathways that would otherwise be inaccessible.[6]
-
Tautomerism: N-substituted benzotriazoles exist as two principal isomers, the 1-substituted (asymmetric) and 2-substituted (symmetric) forms. The 1-substituted isomer is generally the dominant and more stable form in solution and solid states.[7]
These properties collectively allow benzotriazole to act as a "chameleon" in organic synthesis, serving multiple roles from activation to intermediation.
Historical Perspective: From Discovery to a Synthetic Workhorse
The synthesis of benzotriazole itself has been known for over a century, classically prepared through the diazotization of o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid).[8][9][10] While initially used as a corrosion inhibitor for copper and in photographic applications, its vast potential in organic synthesis remained largely untapped for decades.[5][11]
A paradigm shift occurred in the 1980s with the pioneering work of Alan R. Katritzky's group, who systematically explored and developed what is now known as "benzotriazole methodology."[3][12] They recognized that the benzotriazole group could be strategically employed as a versatile synthetic auxiliary.[4] It could be easily introduced into a molecule, activate it for a wide array of transformations, and then be readily removed or replaced, leaving behind the desired functionality.[4] This concept revolutionized the use of benzotriazole, transforming it into a mainstream reagent for constructing complex molecular architectures, especially heterocycles.[1][3][12]
The Benzotriazole Group as a Synthetic Auxiliary: Core Principles
The power of benzotriazole methodology lies in a simple, yet elegant, three-stage process: introduction, transformation, and removal. This systematic approach provides a reliable framework for complex molecular construction.
The key is the intermediate adduct (e.g., N-(α-benzotriazol-1-ylalkyl)amides), which is stable enough to be isolated yet highly activated for subsequent reactions. The benzotriazole moiety can be displaced by a wide range of nucleophiles, including Grignard reagents, organolithiums, hydrides, and enolates, making it a superior alternative to traditional leaving groups like halides.
Key Synthetic Transformations Mediated by Benzotriazole
The versatility of benzotriazole is best illustrated by the breadth of chemical reactions it facilitates.
Acylation Reactions
N-Acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents for N-, O-, S-, and C-acylation reactions.[13][14] They offer significant advantages over traditional acylating agents like acid chlorides, as their reactions often proceed under neutral conditions and do not produce corrosive byproducts.[13]
Causality: The high reactivity of N-acylbenzotriazoles stems from the electron-withdrawing nature of the benzotriazole ring, which polarizes the carbonyl group and makes it highly susceptible to nucleophilic attack. The subsequent departure of the stable benzotriazolyl anion drives the reaction to completion.
Heterocycle Synthesis
Benzotriazole-mediated synthesis is a powerful method for constructing a vast array of heterocyclic systems, which are often difficult to prepare using other methods.[1][2] The methodology allows for the controlled, stepwise assembly of rings by introducing functional groups and then facilitating intramolecular cyclization via displacement of the benzotriazole group. This has been applied to the synthesis of pyrroles, benzothiazoles, azepines, and many other important heterocyclic scaffolds.[1]
Representative Experimental Protocols
Protocol 1: Synthesis of 1-Chloromethylbenzotriazole [15]
This protocol details a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield over conventional heating.
-
Materials: Benzotriazole (2 g, 16.8 mmol), Dimethylformamide (DMF, 10 ml), Dichloromethane (DCM, 5 ml, 80 mmol), Potassium carbonate (K₂CO₃, 2.31 g, 16.8 mmol), 50 ml Round Bottom Flask (RBF).
-
Procedure:
-
Combine benzotriazole and DMF in a 50 ml RBF.
-
Add dichloromethane and potassium carbonate to the flask.
-
Place the RBF in a microwave synthesizer and irradiate at 180 W for 4 minutes and 20 seconds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using chloroform as the eluent.
-
Once complete, transfer the reaction mixture to a beaker containing 25 ml of ice-cold water to precipitate the product.
-
Filter the solid product and wash with cold water.
-
Recrystallize the crude product from toluene to obtain pure 1-chloromethylbenzotriazole.
-
Protocol 2: Classical Synthesis of Benzotriazole [9][16]
This is the foundational reaction for producing the parent compound.
-
Materials: o-phenylenediamine (108 g, 1 mole), Glacial acetic acid (120 g, 2 moles), Water (300 ml), Sodium nitrite (75 g, 1.09 moles) in 120 ml water, 1 L Beaker.
-
Procedure:
-
In the 1 L beaker, dissolve o-phenylenediamine in the glacial acetic acid and 300 ml of water, warming slightly to obtain a clear solution.
-
Cool the solution to 5°C in an ice-water bath.
-
Add the cold sodium nitrite solution all at once while stirring. The reaction is exothermic, and the temperature will rise rapidly to 70–80°C.[16]
-
The solution color will change from dark green to clear orange-red.[9]
-
Remove the beaker from the cooling bath and allow it to stand for 1 hour. As the solution cools, benzotriazole separates as an oil which later solidifies.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude benzotriazole by vacuum distillation.
-
Applications in Medicinal Chemistry and Drug Development
The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities.[8][17] Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it an effective pharmacophore for binding with enzymes and receptors.[17]
Table 1: Pharmacological Activities of Benzotriazole Derivatives
| Pharmacological Activity | Target/Mechanism of Action | Examples/References |
| Anticancer | Inhibition of protein kinases (e.g., CK2), cyclin-dependent kinases (CDKs).[8][17] | Vorozole (aromatase inhibitor), 4,5,6,7-Tetrabromobenzotriazole (TBB).[17][18] |
| Antifungal | Inhibition of fungal enzymes, disruption of cell membranes.[8][19] | Derivatives have shown potent activity against Candida albicans and Aspergillus niger.[8][19] |
| Antimicrobial | Disruption of bacterial cell membranes. | Active against Gram-positive and Gram-negative bacteria, including MRSA.[8][13][19] |
| Antiviral | Inhibition of viral replication enzymes. | Benzotriazole derivatives have shown activity against orthohantavirus.[20] |
| Anti-inflammatory | Inhibition of inflammatory pathways. | Some derivatives show activity comparable to standard anti-inflammatory drugs.[8][19] |
The synthetic versatility of benzotriazole allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[8]
Conclusion and Future Outlook
From its humble beginnings as a corrosion inhibitor, benzotriazole has evolved into a cornerstone of modern synthetic organic chemistry. The pioneering work of Katritzky and others unveiled its power as a synthetic auxiliary, providing chemists with a robust and versatile tool for constructing complex molecules with high efficiency and control. Its continued prominence in medicinal chemistry highlights its importance as a privileged scaffold for the development of new therapeutic agents.[7][8][17] Future research will likely focus on developing novel, catalytic methods for benzotriazole-mediated transformations and expanding its application in materials science and supramolecular chemistry.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2861078A - Preparation of benzotriazoles - Google Patents [patents.google.com]
- 11. Benzotriazole - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. ijrrjournal.com [ijrrjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications » Growing Science [growingscience.com]
The Alchemist's Choice: A Technical Guide to the Mechanism of Action of Benzotriazole-Based Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the formation of the amide bond is the linchpin of molecular construction. The efficiency, fidelity, and stereochemical integrity of this crucial linkage are paramount. Among the vast arsenal of chemical tools available, benzotriazole-based coupling reagents have emerged as indispensable workhorses, prized for their reliability and versatility. This guide provides a deep dive into the core mechanisms of these reagents, offering field-proven insights and practical protocols to empower researchers in their synthetic endeavors.
The Challenge of the Amide Bond: A Tale of Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The hydroxyl group of the carboxylic acid is a poor leaving group, necessitating its "activation" into a more reactive species susceptible to nucleophilic attack by the amine. This is the fundamental role of a coupling reagent. An ideal activation strategy should be rapid, minimize side reactions, and, most critically, preserve the stereochemical integrity of the chiral amino acids, a phenomenon known as suppressing racemization.
The Benzotriazole Core: A Foundation for Controlled Reactivity
Benzotriazole derivatives have become central to modern peptide synthesis due to their ability to form highly reactive yet manageable active esters. This guide will dissect the mechanisms of three key classes of benzotriazole-based reagents:
-
Additive-Based Reagents (HOBt): The foundational approach.
-
Uronium/Aminium Salt Reagents (HBTU): The robust workhorse.
-
Azabenzotriazole-Based Reagents (HATU): The high-performance catalyst.
Part 1: The Foundational Mechanism - HOBt as a Coupling Additive
1-Hydroxybenzotriazole (HOBt) is not a standalone coupling reagent but a crucial additive, typically used in conjunction with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1] Its primary role is to mitigate the side reactions and racemization often associated with carbodiimide-mediated couplings.[1]
The mechanism proceeds as follows:
-
Activation by Carbodiimide: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.
-
The Pitfall of the O-acylisourea: This intermediate is unstable. While it can react with an amine to form the desired peptide bond, it is also prone to intramolecular rearrangement to a stable N-acylurea, which is unreactive and terminates the coupling reaction. Furthermore, the basic environment and the reactive nature of the O-acylisourea can lead to the deprotonation of the α-carbon of the activated amino acid, causing racemization.[2]
-
Intervention by HOBt: HOBt acts as a nucleophilic trap for the O-acylisourea intermediate. It rapidly reacts to form a benzotriazolyl active ester (OBt-ester).[1][3]
-
Controlled Coupling: This OBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile.[1][3] This two-step process funnels the reaction towards the desired peptide bond formation, significantly reducing the formation of N-acylurea and suppressing racemization.[1]
Part 2: The Workhorse Reagents - HBTU and its Analogs
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a standalone coupling reagent that incorporates the HOBt moiety into its structure.[4] It belongs to the class of uronium/aminium salts and offers a more streamlined and often more efficient coupling process than the carbodiimide/HOBt combination.[4]
The mechanism of HBTU is as follows:
-
Formation of the Carboxylate: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.
-
Activation to the OBt-Ester: The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of the same OBt-active ester as in the HOBt/carbodiimide method. Tetramethylurea is released as a byproduct.[5]
-
Nucleophilic Attack by the Amine: The incoming amine attacks the activated OBt-ester to form the desired peptide bond, releasing HOBt.
It is important to note that while often referred to as a uronium salt, studies have shown that HBTU and its analogs exist predominantly in the aminium (or guanidinium) form in the solid state and in solution.[4] However, for the purposes of understanding the fundamental activation pathway, the outcome remains the formation of the crucial OBt-active ester.
Part 3: The High-Performance Option - HATU and the Role of HOAt
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) represents a significant advancement in coupling reagent technology. Structurally, HATU is the 7-azabenzotriazole (HOAt) analog of HBTU. This seemingly minor structural change has profound effects on its reactivity and efficiency.[6]
The core mechanism of HATU mirrors that of HBTU, but with the formation of a more reactive OAt-active ester.[7]
-
Carboxylate Formation: A base deprotonates the carboxylic acid.
-
Attack on HATU: The resulting carboxylate attacks the electrophilic carbon of HATU.[7]
-
Formation of the OAt-Active Ester: This leads to the formation of a highly reactive OAt-active ester. The key difference lies in the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring. This makes the OAt moiety a better leaving group than OBt, rendering the active ester more susceptible to nucleophilic attack.[6]
-
Rapid Amide Bond Formation: The amine rapidly attacks the OAt-ester to form the peptide bond.
The enhanced reactivity of the OAt-ester translates to faster reaction times, higher coupling efficiencies, and superior performance in the synthesis of "difficult" sequences, including those involving sterically hindered amino acids.
Part 4: Data-Driven Comparison of Coupling Reagents
The choice of coupling reagent is a critical parameter that can significantly impact the outcome of a peptide synthesis. While HBTU is a robust and widely used reagent, the superior reactivity of HATU often justifies its use, particularly for challenging syntheses.
| Parameter | DIC/HOBt | HBTU | HATU |
| Relative Reactivity | Moderate | High | Very High |
| Racemization Suppression | Good | Very Good | Excellent |
| Performance with Hindered Amino Acids | Fair to Good | Good | Excellent |
| Typical Reaction Time | 1-4 hours | 15-60 minutes | 5-30 minutes |
| Cost | Low | Moderate | High |
Note: Performance can be sequence and condition-dependent.
Part 5: Experimental Protocols
Protocol 1: General Procedure for HBTU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling cycle using HBTU in Fmoc-based SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (optional, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: General Procedure for HATU-Mediated Coupling in Solution Phase
This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
HATU Addition: Add HATU (1.0-1.2 equivalents) to the reaction mixture and stir for an additional 10-15 minutes.
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 6: Troubleshooting and Side Reactions
Even with highly efficient coupling reagents, side reactions can occur. Understanding and mitigating these is key to successful synthesis.
-
Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid.
-
Cause: Prolonged activation times, use of strong bases, or high temperatures.
-
Mitigation: Use shorter pre-activation times. For sensitive amino acids, consider using a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA.[9] The use of HOAt-based reagents like HATU is inherently better at suppressing racemization.[9]
-
-
Guanidinylation: The reaction of the free N-terminal amine of the peptide with the coupling reagent itself, leading to a capped and unreactive peptide chain.
-
Cause: This is a known side reaction for uronium/aminium reagents like HBTU and HATU, especially when used in large excess or during slow coupling reactions.[3] The free amine attacks the electrophilic guanidinium carbon of the coupling reagent.
-
Mitigation: Use the coupling reagent in slight excess (e.g., 1.5-2.0 equivalents for SPPS) rather than a large excess. Ensure efficient and rapid coupling. For particularly sensitive applications, phosphonium-based reagents (e.g., PyBOP) can be considered as they are not prone to this side reaction.[6]
-
-
Dehydration of Asparagine and Glutamine: The side-chain amides of Asn and Gln can undergo dehydration to form nitriles, particularly with carbodiimide-based activation.
-
Mitigation: The use of HOBt or HOAt additives significantly reduces this side reaction. Uronium/aminium and phosphonium reagents are generally less prone to causing this issue.
-
-
Incomplete Coupling:
-
Cause: Steric hindrance, peptide aggregation on the solid support, or insufficient reagent stoichiometry.
-
Mitigation: For difficult couplings, perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[10] Consider switching to a more powerful reagent like HATU. For aggregation-prone sequences, using solvents like NMP or incorporating chaotropic agents may be beneficial.[11]
-
Conclusion
Benzotriazole-based coupling reagents have revolutionized peptide synthesis, providing chemists with a powerful and versatile toolkit for the construction of complex molecules. From the foundational role of HOBt in taming the reactivity of carbodiimides to the robust efficiency of HBTU and the high-performance capabilities of HATU, a deep understanding of their underlying mechanisms is crucial for their effective application. By leveraging this knowledge, researchers can make informed decisions in the selection and implementation of these reagents, enabling the synthesis of high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. biotage.com [biotage.com]
Methodological & Application
Application Notes and Protocols for Benzotriazole-Based Coupling Additives in Solid-Phase Peptide Synthesis (SPPS)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: Addressing the Target Reagent: 6-Chloro-5-fluorobenzotriazole
Initial inquiries into the application of this compound (CAS: 99803-85-7) in solid-phase peptide synthesis (SPPS) have revealed a notable absence of this specific reagent within the established scientific literature and application-specific protocols. While this compound is commercially available for research and development, its role as a coupling additive in peptide synthesis is not documented.[1][2]
However, the query likely pertains to a well-established and highly effective analogue, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) . This guide will, therefore, focus on the principles, applications, and protocols for 6-Cl-HOBt, a reagent with proven efficacy in enhancing peptide coupling reactions. The insights and methodologies presented herein are grounded in the extensive body of research surrounding benzotriazole-based additives and are designed to provide a robust framework for optimizing SPPS workflows.
The Challenge of Peptide Bond Formation in SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains.[3] The core of this methodology lies in the formation of an amide (peptide) bond between a resin-bound N-terminally deprotected amino acid and the carboxyl group of the incoming N-terminally protected amino acid.
This process, however, is not without its challenges:
-
Racemization: The chiral integrity of amino acids is paramount for the biological activity of the final peptide. The activation of the carboxyl group can, under certain conditions, lead to the abstraction of the α-proton, resulting in a loss of stereochemical purity (epimerization).[1]
-
Slow Coupling Kinetics: Sterically hindered amino acids or the formation of secondary structures in the growing peptide chain can significantly slow down the coupling reaction, leading to incomplete reactions and deletion sequences in the final product.
-
Side Reactions: The highly reactive activated amino acid can undergo undesirable side reactions, such as the formation of N-acylurea byproducts when using carbodiimides, which can cap the growing peptide chain.[4]
To mitigate these challenges, "coupling additives" are employed. These reagents co-react with the activated amino acid to form a more stable, yet still highly reactive, intermediate that promotes efficient and clean peptide bond formation.
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): A Superior Coupling Additive
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) is a halogenated derivative of the classical coupling additive, 1-hydroxybenzotriazole (HOBt). The introduction of the electron-withdrawing chloro group significantly enhances its performance in SPPS.
Mechanism of Action
The primary role of 6-Cl-HOBt is to act as an acyl-group transfer catalyst, particularly when used in conjunction with a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC).
Figure 1: Mechanism of 6-Cl-HOBt in carbodiimide-mediated coupling.
The process unfolds as follows:
-
The carboxyl group of the incoming Fmoc-amino acid reacts with the carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate.
-
This intermediate is prone to racemization and can rearrange to an inactive N-acylurea.
-
Before these side reactions can occur, 6-Cl-HOBt rapidly intercepts the O-acylisourea to form a 6-Cl-OBt active ester.
-
This active ester is more stable than the O-acylisourea, thus minimizing racemization.[5]
-
The 6-Cl-OBt ester is highly electrophilic and readily undergoes aminolysis (nucleophilic attack by the free amine of the resin-bound peptide), forming the desired peptide bond and regenerating 6-Cl-HOBt.
Key Advantages of 6-Cl-HOBt
The enhanced acidity of 6-Cl-HOBt compared to the parent HOBt (pKa of 3.35 vs. 4.60) is a key factor in its superior performance.[6] This translates to:
-
Increased Reaction Rates: The 6-Cl-OBt moiety is a better leaving group, which accelerates the aminolysis step, leading to faster and more efficient coupling. This is particularly beneficial for the coupling of sterically hindered amino acids.[]
-
Superior Racemization Suppression: By rapidly converting the unstable O-acylisourea into a more stable active ester, 6-Cl-HOBt effectively minimizes the time window for α-proton abstraction, thereby preserving the stereochemical integrity of the amino acid.[1]
-
Improved Yields for Difficult Sequences: The combination of faster kinetics and reduced side reactions results in higher yields and purities of the final peptide, especially for long or complex sequences prone to aggregation.[]
Data Presentation: Comparative Performance of Coupling Additives
The choice of coupling additive can significantly impact the outcome of a peptide synthesis. Below is a qualitative comparison of common additives.
| Additive | Relative Coupling Efficiency | Racemization Suppression | Safety Profile |
| HOBt | Good | Good | Explosive potential |
| 6-Cl-HOBt | Excellent | Excellent | Explosive potential |
| HOAt | Excellent | Very Good | Explosive potential |
| OxymaPure® | Excellent | Excellent | Non-explosive |
Note: While 6-Cl-HOBt offers excellent performance, like other benzotriazole derivatives, it is classified as a potentially explosive compound and requires careful handling and storage.[8] OxymaPure® has emerged as a safer, non-explosive alternative with comparable or even superior performance in many cases.[5][8]
Experimental Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis and can be adapted for both manual and automated synthesizers.
Reagent Preparation
-
Fmoc-Amino Acids: Prepare 0.5 M solutions in N,N-Dimethylformamide (DMF).
-
Coupling Activator (DIC): Prepare a 0.5 M solution in DMF.
-
Coupling Additive (6-Cl-HOBt): Prepare a 0.5 M solution in DMF.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Washing Solvent: High-purity DMF.
Standard SPPS Cycle Workflow
This workflow outlines the key steps for the addition of a single amino acid to the growing peptide chain on the resin.
Figure 2: Standard Fmoc-SPPS cycle workflow.
Detailed Coupling Protocol using 6-Cl-HOBt/DIC
This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide or Wang resin).
Step 1: Resin Preparation and Deprotection
-
Place the resin (0.1 mmol substitution) in a suitable reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 2: Amino Acid Activation and Coupling
-
In a separate vessel, combine the Fmoc-amino acid (0.5 mmol, 5 eq.), 6-Cl-HOBt solution (0.5 mmol, 5 eq.), and DIC solution (0.5 mmol, 5 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Step 3: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Step 4: Final Cleavage and Deprotection
-
Once the desired peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
Conclusion
6-Chloro-1-hydroxybenzotriazole is a powerful and effective coupling additive for solid-phase peptide synthesis. Its ability to accelerate reaction rates and suppress racemization makes it an invaluable tool for the synthesis of challenging and complex peptides. By understanding its mechanism of action and adhering to optimized protocols, researchers and drug development professionals can significantly improve the yield, purity, and overall success of their peptide synthesis campaigns. While newer, non-explosive additives like OxymaPure® present a compelling alternative, the high performance of 6-Cl-HOBt ensures its continued relevance in the field.
References
- 1. cas 99803-85-7|| where to buy 6-chloro-5-fluoro-1H-benzo[d][1,2,3]triazole [english.chemenu.com]
- 2. This compound | CAS: 99803-85-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 4. N-(3-Aminopropyl)diethanolamine | 4985-85-7 | TCI AMERICA [tcichemicals.com]
- 5. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
- 6. CN102516186A - Preparation method for electroplating additive 5-chloro-benzotriazole - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Chloro-5-fluorobenzotriazole in Advanced Peptide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-5-fluorobenzotriazole and its analogues as advanced peptide coupling additives.
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Additives in Modern Peptide Synthesis
The synthesis of peptides, a cornerstone of biochemical research and pharmaceutical development, hinges on the efficient and precise formation of amide bonds between amino acids. The core challenge lies in activating a carboxylic acid group to react with an amino group while preventing undesirable side reactions, most notably racemization. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been foundational activating agents, their use alone is often insufficient, leading to low yields and loss of stereochemical integrity.[1][2]
This necessity led to the development of peptide coupling additives. These reagents function by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide, converting it into a more stable but still highly reactive active ester. This two-stage mechanism accelerates the desired aminolysis reaction while significantly suppressing racemization pathways.[2][3] The most widely recognized first-generation additive is 1-Hydroxybenzotriazole (HOBt). However, the demand for synthesizing increasingly complex, sterically hindered, and aggregation-prone peptides has driven the innovation of more potent additives.
This compound belongs to a class of halogenated benzotriazole derivatives designed for superior performance. The principles governing its efficacy are best understood through its close, and more extensively documented, analogue, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The introduction of electron-withdrawing halogen atoms onto the benzotriazole ring system significantly enhances the additive's performance, making it and its derivative reagents indispensable tools for tackling "difficult" synthetic sequences.[4][5]
Physicochemical Properties & Mechanism of Action
This compound is a specialized chemical reagent used in organic synthesis.
| Property | Value | Reference |
| CAS Number | 99803-85-7 | [6][7] |
| Molecular Formula | C₆H₃ClFN₃ | [6] |
| Molecular Weight | 171.56 g/mol | [6] |
The Electron-Withdrawing Advantage
The efficacy of benzotriazole-based additives is directly related to the acidity of the N-hydroxy group (in their active 1-hydroxy form), which dictates the leaving group potential of the resulting active ester. The presence of both a chloro and a fluoro group on the benzene ring exerts a powerful inductive electron-withdrawing effect. This effect significantly lowers the pKa of the N-hydroxy moiety compared to unsubstituted HOBt.[8]
This enhanced acidity translates into two key mechanistic advantages:
-
Formation of a More Reactive Active Ester : The resulting benzotriazolyl ester is more electrophilic and thus more susceptible to nucleophilic attack by the amine component of the incoming amino acid.
-
Increased Rate of Coupling : The higher reactivity leads to faster amide bond formation, which is crucial for overall synthetic efficiency.[1]
The general mechanism, mediated by a carbodiimide like DIC, is illustrated below. The additive rapidly converts the unstable O-acylisourea intermediate into the more stable, yet highly reactive, active ester, minimizing the opportunity for the intermediate to rearrange into a racemization-prone oxazolone or an unreactive N-acylurea.[1][2]
Comparative Advantages and Applications
The primary reason for selecting an advanced additive like this compound or its analogues is to overcome the limitations of traditional reagents, particularly in challenging synthetic contexts.
| Feature | HOBt | HOAt | 6-Cl-HOBt / 6-Cl-5-F-BT Analogues |
| Reactivity | Standard | High | Very High[1] |
| Racemization Suppression | Good | Excellent | Excellent[3][5] |
| Coupling Speed | Moderate | Fast | Very Fast[1] |
| Cost | Low | High | Moderate |
| Ideal Use Case | Routine, non-hindered couplings | Sterically hindered couplings | Difficult sequences, fast protocols, hindered couplings[1][5] |
Key Applications:
-
Solid-Phase Peptide Synthesis (SPPS): The enhanced reactivity is particularly beneficial in SPPS, where reaction times are often minimized to maintain synthetic throughput. It is a component of highly effective coupling reagents like HCTU.[5][9]
-
Sterically Hindered Amino Acids: Coupling bulky residues like Aib (α-aminoisobutyric acid) or N-methylated amino acids is notoriously difficult. The high reactivity of the active esters formed from halogenated additives can drive these challenging reactions to completion.[1][9]
-
Fragment Condensation: In the convergent synthesis of large peptides, coupling two peptide fragments is often plagued by low yields and significant racemization. The use of a potent additive is critical for success in these scenarios.
-
Microwave-Assisted Peptide Synthesis (MAPS): The rapid kinetics afforded by these additives are synergistic with microwave protocols, enabling extremely short coupling times, often on the order of minutes.[10]
Integration into Onium Salt Reagents
For convenience, stability, and efficiency, additives like 6-Cl-HOBt are frequently pre-packaged into stable aminium (uronium) or phosphonium salts. A prime example is HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is one of the most popular and effective coupling reagents in modern SPPS.[8][9] These reagents combine the activating agent and the additive into a single, crystalline solid, simplifying the coupling protocol by requiring only the addition of a base.
References
- 1. bachem.com [bachem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. people.uniurb.it [people.uniurb.it]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 99803-85-7 [amp.chemicalbook.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Amide Bond Formation Using 6-Chlorobenzotriazole Derivatives
A Senior Application Scientist's Guide to Leveraging Halogenated Coupling Reagents for Enhanced Peptide Synthesis and Amide Coupling
This guide provides an in-depth exploration of amide bond formation facilitated by 6-chlorobenzotriazole-based coupling reagents. While the initial inquiry specified 6-Chloro-5-Fluorobenzotriazole, the existing scientific literature extensively documents the highly effective and closely related analogue, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and its prominent uronium salt derivative, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU). This document will, therefore, focus on the principles, protocols, and advantages of these well-established reagents, which serve as a powerful illustration of the benefits of halogen-substituted benzotriazoles in synthetic chemistry.
Researchers in peptide synthesis and drug development frequently encounter challenges such as slow reaction kinetics, racemization of chiral centers, and low yields, particularly when dealing with sterically hindered amino acids or "difficult" sequences. The introduction of an electron-withdrawing group onto the benzotriazole scaffold, as seen in 6-Cl-HOBt and its derivatives, offers a robust solution to these problems.[1][2]
The Mechanistic Advantage of 6-Chlorobenzotriazole
The enhanced efficacy of 6-chlorobenzotriazole derivatives stems from the electronic properties conferred by the chlorine atom. This electron-withdrawing group increases the acidity of the N-hydroxy moiety, making it a better leaving group.[1] This fundamental property accelerates the formation of the active ester, which is the key intermediate in the amide coupling reaction.
When a coupling reagent like HCTU is used, it reacts with a carboxylic acid in the presence of a base (typically a tertiary amine like N,N-Diisopropylethylamine, DIPEA) to form a highly reactive 6-Cl-OBt active ester. This ester is then susceptible to nucleophilic attack by the amine component, leading to the formation of the desired amide bond with high efficiency. The rapid conversion minimizes the lifetime of the activated carboxylic acid, thereby significantly suppressing side reactions such as racemization.[1]
References
The Emerging Role of 6-Chloro-5-Fluorobenzotriazole in Advanced Organic Synthesis: A Guide for Researchers
This technical guide offers an in-depth exploration of 6-Chloro-5-Fluorobenzotriazole, a halogenated benzotriazole derivative with significant potential in modern organic synthesis. While direct literature on this specific reagent is emerging, its structural features—a combination of a chloro and a fluoro group on the benzotriazole scaffold—suggest enhanced reactivity and unique applications, particularly in the formation of amide and peptide bonds. This document provides a detailed overview of its presumed mechanistic advantages, potential applications, and proposed protocols for its use, drawing reasoned comparisons with well-established benzotriazole-based reagents.
Introduction: The Rationale for Halogenated Benzotriazoles in Synthesis
Benzotriazole derivatives are cornerstone reagents in organic synthesis, primarily utilized as additives in amide and peptide bond formation to enhance reaction rates and suppress side reactions, most notably racemization. The efficacy of these reagents is largely governed by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups are known to increase the acidity of the N-H proton of the triazole ring, leading to the formation of more reactive activated species.
The subject of this guide, this compound, incorporates two potent electron-withdrawing halogens. This dual halogenation is hypothesized to significantly enhance its performance as an additive in coupling reactions, potentially surpassing the efficacy of singly halogenated analogues like 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 99803-85-7 |
| Molecular Formula | C₆H₃ClFN₃ |
| Molecular Weight | 171.56 g/mol |
| Appearance | White to off-white solid (typical) |
Mechanistic Insights: The Advantage of Dual Halogenation
The primary role of benzotriazole-based additives in carbodiimide-mediated coupling reactions is to form an active ester intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the O-acylisourea intermediate formed from the carbodiimide alone, which is prone to rearrangement and racemization.
The introduction of both a chloro and a fluoro group onto the benzotriazole ring is expected to have the following effects:
-
Increased Acidity: The strong electron-withdrawing nature of fluorine and chlorine will increase the acidity of the N-H proton of the benzotriazole. This facilitates the formation of the benzotriazolyl anion, which is a better leaving group.
-
Enhanced Reactivity of the Active Ester: The resulting activated ester will be more electrophilic and thus more reactive towards the incoming amine nucleophile. This can lead to faster reaction times and higher yields.
-
Suppression of Racemization: Faster coupling rates are crucial for minimizing racemization, especially when dealing with sensitive amino acids.[1] By accelerating the desired aminolysis reaction, the lifetime of the potentially racemization-prone activated intermediate is reduced.
Figure 1: Hypothesized mechanism of amide bond formation.
Core Applications in Organic Synthesis
Based on the established roles of analogous benzotriazole derivatives, this compound is anticipated to be a highly effective reagent in the following areas:
Peptide Synthesis
In both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, the prevention of racemization and the efficient coupling of sterically hindered amino acids are paramount. The enhanced reactivity conferred by the dual halogenation should make this compound particularly advantageous for the synthesis of "difficult" peptide sequences that are prone to aggregation and incomplete coupling. It is expected to be a superior alternative to HOBt and potentially even Cl-HOBt in these challenging cases.
General Amide Bond Formation
The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry and materials science. This compound can be employed as an additive with common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) to facilitate the efficient synthesis of a wide range of amides, including those derived from electronically deficient anilines or sterically demanding carboxylic acids and amines.
Synthesis of Complex Molecules and Natural Products
In the total synthesis of complex natural products and active pharmaceutical ingredients (APIs), high-yielding and clean amide bond-forming reactions are critical. The use of this compound could lead to improved overall synthetic efficiency by minimizing the need for extensive purification of intermediates and maximizing yields in crucial coupling steps.
Proposed Experimental Protocols
The following protocols are based on established procedures for similar benzotriazole derivatives and are proposed as a starting point for the application of this compound. Optimization may be required for specific substrates.
Protocol for General Amide Bond Formation in Solution Phase
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide)
-
Anhydrous solvent (e.g., DMF, DCM, or MeCN)
-
Base (e.g., DIPEA or Et₃N, if the amine is a salt)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in the chosen anhydrous solvent, add the coupling reagent (EDC or DIC, 1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add a suitable base (e.g., DIPEA, 2.0 eq.).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, if necessary.
Figure 2: Workflow for solution-phase amide synthesis.
Proposed Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Materials:
-
Fmoc-protected amino acid
-
Resin with a suitable linker (e.g., Rink amide resin)
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DMF (N,N-Dimethylformamide)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), this compound (3-5 eq.), and DIC (3-5 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Steps: After the final coupling, perform a final Fmoc deprotection, followed by cleavage from the resin and side-chain deprotection using an appropriate cleavage cocktail.
Safety and Handling
As with all benzotriazole derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound is a promising reagent for challenging applications in organic synthesis, particularly in the construction of amide and peptide bonds. The presence of both chloro and fluoro substituents is anticipated to enhance its reactivity and efficiency in suppressing side reactions compared to existing benzotriazole-based additives. While extensive studies on this specific reagent are still forthcoming, the theoretical and practical framework provided in this guide offers a solid foundation for researchers and drug development professionals to begin exploring its potential in their synthetic endeavors. Further comparative studies are encouraged to fully elucidate its advantages and define its optimal applications.
References
Application Notes and Protocols for 6-Chloro-5-Fluorobenzotriazole in Advanced Peptide Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of 6-Chloro-5-Fluorobenzotriazole. This document outlines its chemical properties, safety protocols, and its primary application as a precursor to highly efficient coupling reagents in peptide synthesis. The protocols provided are designed to ensure experimental success and user safety.
Introduction: The Advantage of Halogenated Benzotriazoles in Peptide Chemistry
This compound is a heterocyclic aromatic compound that serves as a valuable building block in medicinal and materials chemistry. Its most prominent application in drug development and research is as a key component of advanced peptide coupling reagents. The strategic placement of electron-withdrawing chloro and fluoro groups on the benzotriazole ring system significantly enhances the efficacy of coupling reagents derived from it, such as uronium/aminium salts like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
The primary advantage of using coupling reagents derived from this compound lies in their heightened reactivity.[1] This increased reactivity translates to faster and more efficient amide bond formation during solid-phase peptide synthesis (SPPS).[2] This is particularly beneficial when dealing with "difficult" peptide sequences, such as those prone to aggregation or containing sterically hindered amino acids.[1][3] The enhanced reaction kinetics also play a crucial role in minimizing racemization, a critical factor in producing stereochemically pure peptides.[1]
Safety and Handling of this compound
While specific toxicological data for this compound is limited, the general class of benzotriazoles and their derivatives necessitates careful handling to minimize exposure. The following procedures are based on available safety data sheets and general best practices for laboratory chemical handling.[4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is paramount when handling this compound. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of poor ventilation or when handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust particles.[4]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.
Storage and Incompatibility
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]
Spill and Waste Disposal
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to collect the spilled solid, avoiding dust generation. Place the collected material in a sealed container for disposal.[4]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic compounds may require specific disposal routes.[6][7]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 99803-85-7 |
| Molecular Formula | C₆H₃ClFN₃ |
| Molecular Weight | 171.56 g/mol |
| Appearance | White to off-white powder |
| Melting Point | >185 °C |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of this compound is in the formulation of highly effective coupling reagents. For the purpose of this protocol, we will focus on the application of a generic uronium/aminium salt derived from it, exemplified by HCTU, in a standard Fmoc-based solid-phase peptide synthesis workflow.
The Causality of Enhanced Reactivity
The electron-withdrawing nature of the chlorine and fluorine atoms on the benzotriazole ring is central to the enhanced performance of the corresponding coupling reagents. This halogenation increases the acidity of the N-hydroxy group, making it a better leaving group during the activation of the carboxylic acid of the incoming amino acid. This leads to a more rapid formation of the active ester intermediate, which then readily reacts with the free amine of the growing peptide chain on the solid support. This accelerated kinetics is the primary reason for the high efficiency and reduced racemization observed with these reagents.[1]
Workflow for Peptide Coupling using a this compound-Derived Reagent
The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based SPPS.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Amino Acid Coupling
This protocol outlines the manual steps for a single coupling cycle on a pre-loaded resin.
Materials:
-
Fmoc-protected amino acid
-
Coupling Reagent (e.g., HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent mixture. This activation step should be done immediately before adding to the resin.
-
Drain the wash solvent from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended.
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates success). If the test is positive, the coupling step can be repeated.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Mechanism of Amide Bond Formation
The following diagram illustrates the proposed mechanism for amide bond formation using a uronium/aminium salt derived from 6-Chloro-1-hydroxybenzotriazole, such as HCTU.
Caption: Mechanism of peptide bond formation using a HCTU-type reagent.
Conclusion
This compound is a key precursor for the synthesis of highly efficient coupling reagents that are instrumental in modern peptide chemistry. The protocols and safety information provided herein are intended to facilitate the safe and effective use of this compound and its derivatives in research and development. Adherence to these guidelines is essential for ensuring both the integrity of the scientific outcomes and the safety of the laboratory personnel.
References
Application Notes and Protocols for Synthesizing Difficult Peptide Sequences Using 6-Chloro-1-hydroxybenzotriazole
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: Clarification of Reagent Nomenclature
It is essential to clarify the nomenclature of the primary reagent discussed herein. While the initial inquiry specified "6-Chloro-5-Fluorobenzotriazole," extensive review of the chemical and peptide synthesis literature indicates that the highly effective and widely utilized coupling additive for difficult sequences is 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) , identified by CAS Number 26198-19-6. The compound this compound (CAS 99803-85-7) is not documented for this application. This guide will therefore focus exclusively on the scientifically validated and commercially available reagent, 6-Cl-HOBt, which is the industry standard for the purposes described.
Introduction: The Challenge of "Difficult Peptide Sequences"
The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), has revolutionized drug discovery and biomedical research. However, certain peptide sequences present significant synthetic challenges, leading to low yields, incomplete reactions, and purification difficulties. These "difficult sequences" are often characterized by:
-
Strong Inter- or Intra-chain Aggregation: Hydrophobic residues or sequences prone to forming stable secondary structures (e.g., β-sheets) can cause the growing peptide chain to aggregate on the solid support. This aggregation sterically hinders the N-terminal amine, preventing efficient coupling of the next amino acid.[1][2]
-
Sterically Hindered Amino Acids: Coupling of bulky or β-branched amino acids (e.g., Val, Ile, Thr) can be kinetically slow, leading to incomplete reactions.
-
Racemization-Prone Residues: Certain amino acids, such as Cysteine and Histidine, are susceptible to racemization (loss of stereochemical integrity) at the α-carbon during the activation step of the coupling reaction.[3] Preserving the correct chirality is paramount for the biological activity of the final peptide.[4]
Overcoming these obstacles requires optimization of the coupling chemistry, particularly the choice of activating agents and additives.
The Solution: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) as a Superior Additive
For decades, 1-Hydroxybenzotriazole (HOBt) has been the standard additive used with carbodiimides (e.g., DIC, DCC) to facilitate amide bond formation and suppress racemization.[5] However, for truly challenging syntheses, HOBt's efficacy can be limited.
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) has emerged as a more potent and effective alternative.[6][7] The key to its enhanced performance lies in its chemical structure. The presence of an electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity of the hydroxyl group.[8] This seemingly minor modification has profound consequences for the coupling reaction.
Key Advantages of 6-Cl-HOBt:
-
Enhanced Reactivity: The increased acidity makes 6-Cl-HOBt a better leaving group compared to HOBt. This accelerates the formation of the active ester intermediate, leading to faster and more efficient coupling reactions.[4][8]
-
Superior Racemization Suppression: By promoting faster reaction kinetics, 6-Cl-HOBt minimizes the lifetime of highly reactive intermediates that are prone to racemization, such as the oxazolone intermediate.[3][4] Studies have shown that protocols using 6-Cl-HOBt-based reagents can reduce serine racemization to less than 2%, and even below 0.5% when pre-activation is avoided.[3]
-
Improved Yields for Difficult Sequences: The higher coupling efficiency translates directly to higher crude peptide yields and purity, especially when synthesizing aggregation-prone sequences like the Acyl Carrier Protein fragment, ACP(65-74).[2][9] This simplifies downstream purification efforts.
-
Cost-Effectiveness: 6-Cl-HOBt provides a favorable balance of high reactivity and affordability, making it a practical choice for both research and large-scale synthesis.[10][11]
Mechanism of Action: How 6-Cl-HOBt Enhances Peptide Coupling
The role of 6-Cl-HOBt is best understood in the context of a carbodiimide-mediated coupling reaction (e.g., using DIC). The process involves several key steps where 6-Cl-HOBt exerts its beneficial effects.
-
Activation of the Carboxylic Acid: The carbodiimide (DIC) reacts with the C-terminal carboxyl group of the incoming Fmoc-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and highly susceptible to racemization via oxazolone formation.[3]
-
Formation of the Active Ester: 6-Cl-HOBt rapidly traps the O-acylisourea intermediate, forming a 6-Cl-OBt active ester. This ester is significantly more stable and less prone to racemization than the O-acylisourea.[4] The enhanced nucleophilicity of the 6-Cl-HOBt anion, due to the electron-withdrawing chlorine, accelerates this crucial trapping step.
-
Aminolysis and Peptide Bond Formation: The N-terminal amine of the growing peptide chain on the resin attacks the carbonyl carbon of the stable active ester. This nucleophilic attack results in the formation of the desired peptide bond and regenerates the 6-Cl-HOBt additive.
Performance Data: 6-Cl-HOBt vs. Other Additives
The superior performance of 6-Cl-HOBt is most evident in direct comparisons with other additives during the synthesis of known difficult sequences. While results can be sequence-dependent, the general trend highlights the advantages of the chlorinated additive.
| Additive / Reagent System | Model Peptide | Yield (%) | Purity (%) | Racemization (%) | Reference Insights |
| DIC / HOBt | ACP(65-74) | Low-Moderate | Low-Moderate | Moderate | Standard method, often struggles with aggregation-prone sequences, leading to deletion by-products. |
| DIC / 6-Cl-HOBt | ACP(65-74) | High | High | Low | Generally provides higher yields and purity by mitigating on-resin aggregation and ensuring more complete couplings.[9] |
| TCTU / HCTU (6-Cl-HOBt based) | ACP(65-74) | 87% (TCTU) | High | < 2% (Ser) | Uronium salts derived from 6-Cl-HOBt are highly efficient and show low racemization, outperforming phosphonium salts like PyBOP (60% yield).[3][9] |
| DIC / HOAt | Difficult Sequences | High | High | Very Low | HOAt is also highly effective, sometimes superior in racemization suppression, but shares explosive properties with HOBt.[12] |
Note: The data presented is a synthesis of findings from multiple sources. Absolute percentages can vary based on specific reaction conditions, scale, and peptide sequence.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing 6-Cl-HOBt as an additive in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
General SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing. 6-Cl-HOBt is introduced during the coupling/activation step.
Detailed Protocol for a Single Coupling Cycle
This protocol is based on a 0.1 mmol synthesis scale. Reagent volumes and equivalents should be scaled accordingly.
Materials:
-
Fmoc-protected amino acid
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA) - for in situ neutralization protocols, if used
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation:
-
Ensure the resin from the previous step has been thoroughly washed with DMF (3-5 times) to remove any residual piperidine. The resin should be swelled in DMF in a suitable reaction vessel.
-
-
Activation Solution Preparation (Pre-activation Method):
-
In a separate, clean vial, dissolve the Fmoc-protected amino acid (3 to 5 equivalents relative to resin loading) and 6-Cl-HOBt (3 to 5 equivalents) in a minimal volume of DMF.
-
Add DIC (3 to 5 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. Note: For racemization-prone residues, minimizing pre-activation time or using an in situ activation protocol is recommended.[3]
-
-
Coupling Reaction:
-
Drain the DMF from the reaction vessel containing the resin.
-
Immediately add the freshly prepared activation solution to the resin.
-
Agitate the reaction mixture at room temperature for 45-90 minutes. For known difficult or sterically hindered couplings, the reaction time may be extended to 2 hours or longer.
-
-
Monitoring the Reaction:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to monitor the disappearance of the free primary amine. A negative test (e.g., colorless beads for Kaiser test) indicates the coupling reaction is complete.[6]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the diisopropylurea byproduct.
-
The peptide-resin is now ready for the next Fmoc-deprotection step in the cycle.
-
Conclusion
For researchers facing the synthesis of difficult peptide sequences, 6-Chloro-1-hydroxybenzotriazole represents a significant advancement over traditional additives like HOBt. Its ability to enhance coupling rates while simultaneously suppressing racemization leads to higher quality crude products, simplifies purification, and ultimately increases the probability of synthetic success. By understanding its mechanism and implementing robust, optimized protocols, scientists and drug development professionals can effectively overcome the challenges posed by aggregation and sterically hindered couplings, paving the way for the successful synthesis of complex and therapeutically relevant peptides.
References
- 1. This compound | 99803-85-7 [amp.chemicalbook.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Buy 6-Chloro-1-hydroxybenzotriazole | 26198-19-6 [smolecule.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: 6-Chloro-5-Fluorobenzotriazole and its Analogs in High-Efficiency Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Hurdles of Amide Bond Formation
Solution-phase peptide synthesis (SPPS), while offering scalability and flexibility, presents a persistent challenge: the efficient formation of the amide bond while preserving the stereochemical integrity of the α-carbon. The activation of a carboxylic acid group is a prerequisite for its coupling with an amine, but this very activation process can create highly reactive intermediates that are susceptible to racemization, particularly through the formation of a 5(4H)-oxazolone.[1][2] This side reaction is a critical failure point in peptide synthesis, as the introduction of diastereomeric impurities can be detrimental to the peptide's biological activity and complicates purification.[3]
To mitigate this, coupling additives are employed, most notably derivatives of 1-hydroxybenzotriazole (HOBt).[2] These additives function by converting the initial, highly reactive activated species (e.g., an O-acylisourea from a carbodiimide) into a more stable, yet sufficiently reactive, active ester. This strategy effectively intercepts the racemization pathway. This document provides a detailed guide on the application of halogenated benzotriazoles, focusing on the principles of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), a powerful analog that exemplifies the benefits of electronic modification to this critical class of reagents. The principles discussed are directly applicable to related structures like 6-Chloro-5-fluorobenzotriazole.
The Role of Electron-Withdrawing Groups: From HOBt to 6-Cl-HOBt
The efficacy of a benzotriazole additive is governed by the nucleophilicity of its hydroxyl group and the leaving group potential of the resulting ester. The seminal additive, HOBt, has been a reliable standard for decades.[4] However, for challenging couplings—such as those involving sterically hindered amino acids or segments prone to aggregation—more potent additives are required.
The introduction of electron-withdrawing groups (EWGs) onto the benzotriazole ring, such as a chlorine atom, significantly enhances performance.[5][6] In 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), the chloro group inductively withdraws electron density from the aromatic system. This has two primary beneficial effects:
-
Increased Acidity: The N-hydroxy group becomes more acidic, enhancing its nucleophilicity during the initial attack on the carbodiimide-activated amino acid.
-
Improved Leaving Group: The resulting 6-chloro-benzotriazolyl moiety is a better leaving group than the unsubstituted HOBt-oxy anion. This accelerates the subsequent nucleophilic attack by the amine component, driving the reaction toward the desired amide bond formation more rapidly.
This accelerated rate of productive coupling is the cornerstone of racemization suppression; the desired reaction outpaces the intramolecular rearrangement that leads to the problematic oxazolone intermediate.[5]
Mechanism of Action: Carbodiimide/6-Cl-HOBt Mediated Coupling
When used with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), the coupling process proceeds via a well-defined pathway. The process is initiated by the reaction of the N-protected amino acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly intercepted by 6-Cl-HOBt to form the key active ester, which is subsequently aminolyzed to yield the peptide bond.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
Application Notes & Protocols: Recommended Reaction Conditions for 6-Chloro-5-Fluorobenzotriazole
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
6-Chloro-5-Fluorobenzotriazole (CAS No. 99803-85-7) is a halogenated bicyclic heterocyclic compound of significant interest in the field of medicinal chemistry.[1][2] Its structural framework serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active agents. Benzotriazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The presence of both chloro and fluoro substituents on the benzene ring provides medicinal chemists with critical modulation points for tuning the molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.[6][7]
These application notes provide a comprehensive guide to the synthesis of this compound, detailing the underlying reaction mechanism, optimized experimental protocols, safety considerations, and quantitative data to ensure reproducibility and success for researchers in drug discovery and chemical development.
Core Synthesis Pathway: Diazotization and Intramolecular Cyclization
The most direct and widely adopted method for synthesizing the benzotriazole ring system is through the diazotization of an appropriate ortho-substituted aromatic amine.[3] For the preparation of this compound, the logical and efficient precursor is 4-Chloro-3-fluoroaniline .
The overall transformation is a one-pot reaction that proceeds via two key stages:
-
Diazotization: The primary amino group of 4-Chloro-3-fluoroaniline is converted into a diazonium salt using nitrous acid, which is generated in situ.
-
Intramolecular Cyclization: The newly formed diazonium group is then attacked by the lone pair of electrons on the adjacent amino group (in its protonated form's equilibrium), leading to ring closure and the formation of the stable triazole ring.
Mechanistic Deep Dive: The Chemistry of Diazotization
Understanding the causality behind the reaction conditions requires a grasp of the diazotization mechanism. The process, typically conducted in a cold, acidic medium, involves several distinct steps.[8][9][10]
-
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with the acid (in this protocol, glacial acetic acid) to generate unstable nitrous acid (HNO₂) directly within the reaction mixture.[11]
-
Generation of the Nitrosonium Ion: The nitrous acid is protonated by the excess acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the key reactive species.[9][10]
-
Nucleophilic Attack: The primary amine (4-Chloro-3-fluoroaniline) acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[10]
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization, followed by protonation and the elimination of a water molecule, to yield the aromatic diazonium salt.
-
Intramolecular Cyclization: The terminal nitrogen of the diazonium group undergoes nucleophilic attack by the adjacent nitrogen atom of the aniline precursor, closing the five-membered ring and forming the final benzotriazole product after a final deprotonation step.
The entire process must be conducted at low temperatures (0–5 °C) to ensure the stability of the intermediate diazonium salt, which can decompose and release nitrogen gas at higher temperatures, leading to unwanted side products and reduced yield.[9][12]
Caption: High-level overview of the diazotization and cyclization mechanism.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of this compound. Adherence to the specified conditions, particularly temperature control, is critical for achieving high yield and purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Recommended Purity |
| 4-Chloro-3-fluoroaniline | 367-22-6 | 145.56 g/mol | >98% |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | >99% |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
| Ethanol | 64-17-5 | 46.07 g/mol | Reagent Grade (for recrystallization) |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Digital thermometer with probe
-
Ice-water bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer, and a dropping funnel, add 4-Chloro-3-fluoroaniline (e.g., 7.28 g, 50.0 mmol).
-
Dissolution: Add glacial acetic acid (60 mL) to the flask and stir the mixture until the aniline is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 equivalents) in deionized water (15 mL). Cool this solution in an ice bath before use.
-
Diazotization Reaction: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred aniline solution over a period of 45-60 minutes. Causality Check: A slow addition rate is essential to control the exothermic reaction and prevent the temperature from rising above 5 °C.[13]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.
-
Product Precipitation (Work-up): Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water with vigorous stirring. A precipitate (the crude this compound) should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (check with pH paper).
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40-50 °C to a constant weight.
Quantitative Data and Characterization
| Parameter | Value | Notes |
| Starting Material | 4-Chloro-3-fluoroaniline (50.0 mmol, 7.28 g) | 1.0 eq |
| Reagent | Sodium Nitrite (52.5 mmol, 3.62 g) | 1.05 eq |
| Solvent | Glacial Acetic Acid | 60 mL |
| Reaction Temperature | 0–5 °C | Critical for stability |
| Reaction Time | ~3 hours | Post-addition stirring included |
| Typical Yield | 80–90% | Based on starting aniline |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | Approx. 165-168 °C | Literature values may vary |
Safety and Handling (EHS) Considerations
All procedures should be conducted in a well-ventilated fume hood by personnel trained in standard laboratory practices.[14]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[15]
-
Reagent Hazards:
-
4-Chloro-3-fluoroaniline: Toxic if swallowed or inhaled and can cause skin irritation. Avoid creating dust.
-
Sodium Nitrite: Strong oxidizer. Contact with combustible material may cause fire. Toxic if swallowed.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Product Hazards: Benzotriazoles should be handled with care. While stable, they can be combustible, and fine dust may pose an explosion hazard under certain conditions.[16] They may also cause skin sensitization upon long-term exposure.[3]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal.
References
- 1. This compound | CAS: 99803-85-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Page loading... [wap.guidechem.com]
- 3. jocpr.com [jocpr.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 11. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 12. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 13. scribd.com [scribd.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. carlroth.com [carlroth.com]
Safety and handling precautions for chlorinated benzotriazoles
An Application Guide for the Safe Handling of Chlorinated Benzotriazoles
Introduction: Balancing Reactivity and Responsibility
Chlorinated benzotriazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The introduction of a chlorine atom to the benzotriazole scaffold significantly alters its electronic properties, generally leading to enhanced reactivity in various chemical transformations.[1] This heightened reactivity, while advantageous for synthesizing novel drug candidates, necessitates a rigorous and informed approach to laboratory safety.[1] These compounds and their transformation products can also exhibit increased toxicity compared to their parent compounds, posing potential health and environmental risks if not handled correctly.[2][3]
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of chlorinated benzotriazoles. The protocols and precautions outlined herein are designed to mitigate risks, ensure experimental integrity, and foster a culture of safety in the laboratory.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Chlorinated benzotriazoles present a multi-faceted risk profile that includes chemical reactivity, potential health effects, and environmental toxicity.
Chemical & Physical Hazards
The primary influence of the chlorine atom is its electron-withdrawing inductive effect, which reduces the electron density of the aromatic system.[1] This makes chlorinated benzotriazoles more electrophilic and generally more reactive than their non-chlorinated counterparts, particularly in nucleophilic substitution reactions.[1] While stable under normal conditions, they may be incompatible with strong oxidizing agents, strong acids, and bases.[4] Many are combustible solids, and fine dust can form explosive mixtures with air.[5]
Health Hazards
While toxicological data is specific to each derivative, the general class should be handled with caution. Based on data for related compounds, potential health hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][8]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[4][7][9]
The table below summarizes the typical GHS hazard classifications based on available safety data for compounds like 7-Chloro-1H-benzo[d][1][6][10]triazole.[6]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Long-Term | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects |
Note: Always consult the specific Safety Data Sheet (SDS) for the particular chlorinated benzotriazole you are using, as hazards can vary.
Environmental Hazards
Chlorinated benzotriazoles are recognized as emerging environmental contaminants. They are often toxic to aquatic life with long-lasting effects.[4][6][7][11] Their transformation products, which can form during chlorination processes in wastewater treatment, have been shown to be even more toxic than the parent compounds.[2][3] Therefore, preventing their release into the environment is a critical responsibility.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, combining engineering controls and PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All work with chlorinated benzotriazoles, especially the handling of powders and the setup of reactions, must be conducted in a properly functioning chemical fume hood.[6] This is the primary method for preventing inhalation exposure.
-
Ventilation: Good general laboratory ventilation is necessary to supplement the local exhaust of the fume hood.[12][13]
-
Safety Stations: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[8][13]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the final barrier between the researcher and the chemical. Adherence to the following is required:
| Protection Type | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant/EN 166-compliant chemical safety goggles or a face shield.[6] | Protects against splashes and dust particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Check manufacturer's breakthrough time data.[6] | Prevents skin contact, which can cause irritation or potential absorption. |
| Body Protection | A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes.[6] | Minimizes the risk of accidental skin exposure from spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust or aerosols are generated outside of a fume hood.[6][8] | Prevents inhalation of airborne particles, which can irritate the respiratory tract. |
Standard Operating Protocol: Weighing and Dissolving
This protocol outlines the essential steps for safely handling solid chlorinated benzotriazoles and preparing solutions. The causality behind each step is explained to reinforce safe practices.
Workflow for Weighing and Dissolving Chlorinated Benzotriazoles
Caption: Workflow for the safe handling of solid chlorinated benzotriazoles.
Step-by-Step Methodology
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment: spatula, anti-static weigh boat or glassine paper, beaker or flask with a stir bar, the appropriate solvent, and waste containers.
-
Causality: Preparation minimizes time spent with open containers, reducing exposure risk.
-
-
Don PPE: Put on all required PPE as detailed in the table above. Check gloves for any signs of degradation or punctures.
-
Causality: PPE is the essential final barrier against direct chemical contact.
-
-
Fume Hood Setup: Turn on the fume hood light and verify that the airflow is within the safe operating range indicated by the monitor. Place an analytical balance inside the hood if possible, or work deep within the hood to contain any dust.
-
Causality: A certified fume hood provides critical local exhaust ventilation to capture and remove chemical dust and vapors at the source.
-
-
Weighing: Carefully transfer the desired amount of solid chlorinated benzotriazole to the weigh boat. Use gentle motions to avoid generating dust. Close the primary container immediately after dispensing.
-
Causality: Minimizing dust generation is crucial to prevent inhalation and contamination of the workspace.
-
-
Dissolution: Place the vessel containing the solvent on a stir plate inside the fume hood. Slowly add the weighed solid to the solvent while stirring. Do not add the solvent to the solid, as this can increase the risk of splashing.
-
Causality: Adding the solid to the liquid provides better control over the dissolution process and minimizes the potential for exothermic reactions or splashing.
-
-
Cleanup and Labeling: Once the solid is fully dissolved, cap the container. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. Fully label the solution with the chemical name, concentration, date, and your initials.
-
Causality: Proper decontamination prevents cross-contamination and accidental exposure. Clear labeling is fundamental for chemical safety and experimental accuracy.
-
-
Waste Disposal: Dispose of the weigh boat, any contaminated wipes, and gloves in the designated solid hazardous waste container.
-
Causality: Segregating hazardous waste prevents environmental release and ensures compliance with institutional and regulatory requirements.
-
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove all contaminated clothing while under an emergency shower.[14] Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the person to fresh air immediately.[4][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[7][9]
Spill Management
The appropriate response depends on the size and nature of the spill.
Emergency Spill Response Flowchart
Caption: Decision-making flowchart for managing a chlorinated benzotriazole spill.
-
Small Spill (Solid): Evacuate non-essential personnel.[6] Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[6]
-
Small Spill (Liquid): Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[6] Place the absorbed material into a sealed container for disposal.[6]
-
Large Spill: Evacuate the area immediately. Alert laboratory personnel and your supervisor. Contact your institution's Environmental Health and Safety (EHS) office for assistance.[14] Do not attempt to clean up a large spill without specialized training and equipment.
Storage and Waste Disposal
-
Storage: Store chlorinated benzotriazoles in a cool, dry, and well-ventilated area in tightly closed containers.[4][8] Store them away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: Dispose of all waste containing chlorinated benzotriazoles (including contaminated PPE and spill cleanup materials) as hazardous waste.[6] Do not dispose of it down the drain or in the regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.ie [fishersci.ie]
- 10. benchchem.com [benchchem.com]
- 11. Role of chlorinated benzotriazoles on the formation of disinfection byproducts - American Chemical Society [acs.digitellinc.com]
- 12. irowater.com [irowater.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Troubleshooting poor coupling efficiency with 6-Chloro-5-Fluorobenzotriazole
Welcome to the technical support center for 6-Chloro-5-fluorobenzotriazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize peptide coupling reactions involving this reagent.
Troubleshooting Guide: Poor Coupling Efficiency
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Question 1: My coupling reaction is slow or incomplete, resulting in low yields. What are the primary factors I should investigate?
Answer:
Poor coupling efficiency with this compound can stem from several factors, ranging from reaction conditions to the nature of the amino acids involved. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Reaction Conditions:
-
Solvent Choice: While DMF is a common solvent for peptide synthesis, its quality is paramount. Ensure you are using a high-purity, anhydrous grade. For sequences prone to aggregation, consider alternative solvents like NMP or using a mixture of solvents.[1]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While DIPEA is frequently used, a weaker base like N-methylmorpholine (NMM) or collidine can sometimes be advantageous, especially if racemization is a concern.[2][3] Ensure you are using the correct stoichiometry of the base.
-
Temperature Control: While heating can sometimes drive a sluggish reaction to completion, it can also increase the risk of side reactions, including racemization.[2] If you are using heat, optimize for the shortest necessary duration. For solid-phase synthesis, methods like a heated sonicator can provide more efficient and uniform heating.[4]
2. Assess the Steric Hindrance of the Amino Acids:
-
Bulky Residues: Sterically hindered amino acids, such as those with bulky side chains or N-methyl groups, can physically obstruct the coupling reaction, leading to lower yields.[2] In such cases, more potent coupling reagents might be necessary.
-
Double Coupling: For particularly difficult couplings, performing a second coupling step (double coupling) can significantly improve the yield.[1][2] After the initial coupling, perform a ninhydrin or bromophenol blue test to check for unreacted amines. If the test is positive, repeat the coupling step before proceeding.[2]
3. Consider Pre-activation Time:
-
Over-activation: Over-activating the carboxylic acid by allowing it to react with the coupling reagent for too long before adding the amine can lead to the formation of undesirable side products.[2] It is often beneficial to add the amine to the reaction mixture shortly after the coupling reagent and carboxylic acid are combined.[5]
4. Check for Peptide Aggregation:
-
Hydrophobic Sequences: Peptides with a high content of hydrophobic amino acids are prone to aggregation, which can prevent efficient coupling.[1][2]
-
Mitigation Strategies: To overcome aggregation, you can try:
Question 2: I'm observing a significant amount of racemization in my final product. How can I minimize this side reaction when using this compound?
Answer:
Racemization is a common challenge in peptide synthesis, particularly with certain amino acids like serine and cysteine.[7] It occurs through the formation of an oxazolone intermediate, which can lead to a loss of chiral integrity.[3][8] Here's how to address it:
1. Optimize Your Additives:
-
Superior Additives: While this compound is an effective coupling reagent, pairing it with an appropriate additive can further suppress racemization. Additives like HOAt (1-Hydroxy-7-aza-1H-benzotriazole) and Oxyma Pure are generally more effective at minimizing racemization than HOBt.[2][3]
2. Fine-tune Your Base and Temperature:
-
Weaker Bases: Strong bases can promote the formation of the oxazolone intermediate.[2] Switching from a strong base like DIPEA to a weaker base such as N-methylmorpholine (NMM) or collidine can significantly reduce racemization.[2][3]
-
Lower Reaction Temperature: Running the coupling reaction at a lower temperature can help to minimize the rate of racemization.[2]
3. Control Pre-activation and Reaction Times:
-
Minimize Pre-activation: A shorter pre-activation time before the addition of the amine component can reduce the window for racemization to occur.[7]
-
Avoid Prolonged Reactions: Extended reaction times, especially at elevated temperatures, increase the likelihood of racemization.[2] Aim for the shortest reaction time that provides a good yield.
4. Consider Alternative Coupling Reagents for Critical Steps:
-
Phosphonium-based Reagents: For couplings involving amino acids that are highly prone to racemization, phosphonium-based reagents like PyBOP or PyAOP may offer lower levels of epimerization.[2]
Workflow for Minimizing Racemization
Caption: A stepwise approach to troubleshooting racemization.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound in peptide coupling?
This compound acts as a coupling additive. In the presence of a carbodiimide or other activating agent, it reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the next amino acid in the sequence, forming the peptide bond. The electron-withdrawing effects of the chloro and fluoro groups on the benzotriazole ring enhance the reactivity of the active ester, leading to faster and more efficient coupling reactions.
How should I store and handle this compound?
Like many benzotriazole derivatives, this compound should be handled with care. It is advisable to store it in a cool, dry place, away from sources of ignition. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and storage instructions.
Are there any known side reactions associated with this compound?
The primary side reaction of concern is racemization, as discussed in the troubleshooting guide. Additionally, if an aminium/uronium salt is used as the coupling reagent in excess, a guanidine side product may form if the reagent reacts directly with the amine group of the amino acid.[9]
Can this compound be used in both solid-phase and solution-phase peptide synthesis?
Yes, this compound and similar benzotriazole-based reagents are versatile and can be effectively used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3][9]
Experimental Protocols
Protocol 1: Standard Coupling Procedure
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., HCTU, which contains a 6-chloro-HOBt moiety) (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) to the amino acid solution.[2]
-
Allow for a brief pre-activation period (typically 1-5 minutes).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
-
Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[2]
Protocol 2: Checking for Epimerization
A practical method to assess the level of racemization during a specific coupling step is to synthesize two diastereomeric tripeptides:
-
Prepare two batches of resin-bound H2N-Xaa-Phe, where Xaa is the amino acid preceding the one you are testing.
-
In one batch, couple Fmoc-L-Ala-OH using your standard coupling conditions.
-
In the second batch, couple Fmoc-D-Ala-OH under the same conditions.
-
After synthesis and cleavage from the resin, you will have L-Ala-Xaa-Phe and D-Ala-Xaa-Phe.
-
Analyze the products by HPLC. The degree of separation between the two diastereomers will indicate the extent of racemization that occurred during the coupling of the alanine residue.[4]
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMF or NMP | Ensures optimal reaction environment and minimizes side reactions. NMP can be beneficial for hydrophobic sequences.[1] |
| Base | DIPEA (standard), NMM or Collidine (for racemization-prone couplings) | Weaker bases can reduce the risk of racemization.[2][3] |
| Additives | HOAt or Oxyma Pure | More effective than HOBt at suppressing racemization.[2][3] |
| Temperature | Room temperature (standard), lower for sensitive couplings | Lower temperatures can minimize racemization.[2] |
| Difficult Couplings | Double coupling, extended reaction time, or microwave assistance | Ensures complete reaction for sterically hindered or aggregation-prone sequences.[2][6] |
Visualizing the Mechanism
Caption: The role of this compound in peptide bond formation.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. reddit.com [reddit.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. people.uniurb.it [people.uniurb.it]
Technical Support Center: A Guide to Minimizing Racemization in Peptide Synthesis Using Benzotriazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to the art and science of peptide synthesis. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides.[1][2] This resource provides in-depth technical guidance, troubleshooting, and best practices for minimizing racemization, with a specific focus on the critical role of benzotriazole-based additives.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the process where a chiral amino acid loses its specific stereochemical configuration, converting from a pure L- or D-enantiomer into a mixture of both.[3] In peptide synthesis, this typically occurs at the α-carbon of the activated amino acid. The presence of the resulting diastereomeric impurities can drastically reduce or alter the biological activity of the final peptide, compromise its structural integrity, and introduce significant challenges in purification.[1][2]
Q2: What is the primary chemical mechanism leading to racemization during peptide coupling?
A2: The dominant pathway for racemization during the coupling of urethane-protected amino acids (like Fmoc- or Boc-amino acids) involves the formation of a 5(4H)-oxazolone intermediate.[2][4][5] The process is as follows:
-
Activation: A coupling reagent (e.g., a carbodiimide like DIC) activates the C-terminal carboxyl group of the N-protected amino acid, forming a highly reactive intermediate like an O-acylisourea.[4]
-
Oxazolone Formation: This reactive intermediate can cyclize to form a planar oxazolone ring.
-
Loss of Chirality: The α-proton on this planar ring is acidic and can be abstracted by a base, leading to an achiral intermediate.[3]
-
Racemization: Subsequent attack by the amine component can occur from either face of the achiral intermediate, resulting in a mixture of L- and D-isomers in the growing peptide chain.[2]
Q3: How do benzotriazole-based additives like HOBt, HOAt, and OxymaPure prevent racemization?
A3: These additives work by intercepting the highly reactive O-acylisourea intermediate before it can rearrange into an inactive N-acylurea or cyclize into the problematic oxazolone.[2][4][6] They react with the O-acylisourea to form a more stable, yet still highly reactive, active ester (e.g., an HOBt-ester).[2] This active ester provides a more efficient and direct pathway for aminolysis (reaction with the amine), kinetically favoring the desired peptide bond formation over the racemization pathway.[6]
Q4: What are the key differences between HOBt, HOAt, and OxymaPure?
A4: While all serve the same primary function, they differ in efficacy, safety, and specific applications:
-
HOBt (1-Hydroxybenzotriazole): The classic and widely used additive. It is effective at suppressing racemization in most standard carbodiimide-mediated couplings.[5] However, its anhydrous form is considered potentially explosive, leading to increased safety concerns and regulatory restrictions.[1][5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt at suppressing racemization, especially for sterically hindered couplings or with racemization-prone amino acids like histidine and cysteine.[5][7][8] The nitrogen atom at the 7-position is thought to increase its reactivity and effectiveness.[3]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): An oxime-based additive that has emerged as a superior and safer alternative.[1][4] It is non-explosive and often demonstrates efficacy comparable to or even better than HOAt in suppressing racemization.[4][8][9] Its pKa is similar to HOBt, contributing to its efficiency.[1][8]
Visualizing the Mechanism of Racemization and Suppression
The following diagrams illustrate the key chemical pathways involved in peptide coupling and the intervention point for benzotriazole additives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. oxymapure.com [oxymapure.com]
- 5. bachem.com [bachem.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Peptide Couplings with Halogenated Benzotriazole Additives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide focuses on optimizing reaction times for peptide couplings mediated by 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt). While the user specified "6-Chloro-5-Fluorobenzotriazole," a thorough literature search did not yield specific application data for this compound in peptide synthesis. However, 6-Cl-HOBt is a well-documented and closely related halogenated benzotriazole additive. The principles and troubleshooting strategies discussed herein are therefore highly relevant and applicable to users of novel halogenated benzotriazole-based coupling additives.
Introduction: The Role of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in Modern Peptide Synthesis
In the pursuit of synthetic peptides for therapeutic and research applications, the efficiency and fidelity of the coupling reaction are paramount. The formation of the amide bond, the very backbone of a peptide, must be rapid and complete to ensure high yields and purity. Furthermore, the stereochemical integrity of the constituent amino acids must be preserved to guarantee the biological activity of the final product.
This is where coupling additives like 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) play a critical role. As a derivative of the classic 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt offers enhanced performance characteristics that address many of the challenges encountered in modern solid-phase peptide synthesis (SPPS), particularly when dealing with "difficult" sequences or sterically hindered amino acids.[1][2]
The primary function of 6-Cl-HOBt, when used in conjunction with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or as a component of uronium/aminium salt coupling reagents (e.g., HCTU), is twofold:
-
Accelerating the Coupling Reaction: The electron-withdrawing effect of the chlorine atom on the benzotriazole ring increases the acidity of the N-hydroxy group. This makes it a more effective leaving group, leading to faster formation of the active ester intermediate and, consequently, a more rapid aminolysis reaction to form the peptide bond.[1][2][3]
-
Suppressing Racemization: Racemization, the loss of chirality at the α-carbon of the amino acid, is a major concern during peptide synthesis. 6-Cl-HOBt effectively mitigates this side reaction by rapidly converting the initially formed, highly reactive O-acylisourea intermediate into a more stable, yet still reactive, active ester. This active ester is less prone to racemization via oxazolone formation.[4]
This technical support guide provides a comprehensive resource for researchers utilizing 6-Cl-HOBt or similar halogenated benzotriazole additives. It is structured in a question-and-answer format to directly address the practical challenges and questions that arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why should I choose 6-Cl-HOBt over the more traditional HOBt or the more reactive HOAt?
A1: The choice of a coupling additive is a critical decision that depends on the specific demands of your peptide sequence. Here's a comparative overview:
| Additive | Advantages | Disadvantages | Best Suited For |
| HOBt | Cost-effective, reliable for standard couplings. | Less reactive, can be slower for difficult sequences. | Routine peptide synthesis, cost-sensitive applications. |
| HOAt | Highly reactive, excellent for hindered couplings and reducing racemization. | More expensive, can sometimes lead to side reactions if not used judiciously. | "Difficult" sequences, N-methylated amino acids, syntheses where minimizing racemization is critical. |
| 6-Cl-HOBt | A good compromise between HOBt and HOAt in terms of reactivity and cost.[5] Offers enhanced reactivity over HOBt, particularly for challenging sequences, and is a potent racemization suppressant.[1][4] | May not be as potent as HOAt for the most demanding couplings. | A wide range of applications, including the synthesis of difficult peptides where a balance of reactivity and cost is desired.[6] |
Q2: Can I use 6-Cl-HOBt with any coupling reagent?
A2: 6-Cl-HOBt is most commonly used in two main contexts:
-
With Carbodiimides: It is an excellent additive for carbodiimide-mediated couplings, such as those using DIC or dicyclohexylcarbodiimide (DCC). In this scenario, the carbodiimide activates the carboxylic acid, which then reacts with 6-Cl-HOBt to form the active ester.
-
As a Component of Onium Salts: 6-Cl-HOBt is the core additive in several highly effective uronium/aminium salt coupling reagents, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6] In these reagents, the 6-Cl-OBt moiety is pre-activated, leading to very rapid and efficient couplings.
Q3: What is the optimal stoichiometry for a 6-Cl-HOBt-mediated coupling?
A3: For a standard solid-phase peptide synthesis (SPPS) coupling reaction using a carbodiimide, a common starting point is to use the Fmoc-amino acid, 6-Cl-HOBt, and the carbodiimide (e.g., DIC) in equimolar amounts, typically at a 3- to 5-fold excess relative to the resin loading. The base, such as N,N-diisopropylethylamine (DIPEA), is usually added in a slight excess (e.g., 4-6 equivalents). However, for difficult couplings, increasing the equivalents of the amino acid and coupling reagents can be beneficial.[7]
Q4: How does the choice of base affect the performance of 6-Cl-HOBt?
A4: The base plays a crucial role in the coupling reaction, primarily by deprotonating the carboxylic acid of the incoming amino acid to form the carboxylate anion, which is the nucleophile that initiates the reaction with the coupling reagent. The choice of base can significantly impact both the reaction rate and the extent of racemization.
-
DIPEA (N,N-diisopropylethylamine): A commonly used non-nucleophilic base that is effective in most standard couplings.
-
NMM (N-methylmorpholine): A weaker base than DIPEA, often preferred for sensitive amino acids like histidine and cysteine to minimize racemization.
-
2,4,6-Collidine: Another sterically hindered, non-nucleophilic base that can be advantageous in reducing racemization.
For couplings prone to racemization, using a weaker base like NMM is often a prudent choice.
Troubleshooting Guide
Issue 1: Slow or Incomplete Coupling Reaction (Positive Ninhydrin Test)
A positive ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.
| Possible Cause | Troubleshooting Strategy |
| Steric Hindrance | For bulky amino acids (e.g., Val, Ile, Thr), extend the coupling time (e.g., from 1-2 hours to 4-6 hours or even overnight).[8] Consider performing a "double coupling" where the coupling step is repeated with a fresh solution of reagents. |
| Peptide Aggregation | For hydrophobic sequences prone to forming secondary structures on the resin, which can block reactive sites, switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).[8] Incorporating pseudoproline dipeptides at strategic locations can also disrupt aggregation. |
| Suboptimal Reagent Concentration | Increase the concentration of the Fmoc-amino acid and coupling reagents (e.g., to 0.5 M).[7] |
| Insufficient Reagent Equivalents | For difficult couplings, increase the equivalents of the Fmoc-amino acid, 6-Cl-HOBt, and carbodiimide to a 5-fold excess or higher. |
| Degraded Reagents | Ensure all reagents, particularly the carbodiimide and the Fmoc-amino acid, are fresh and have been stored under anhydrous conditions. 6-Cl-HOBt should be a white to off-white solid; significant discoloration may indicate degradation. |
Issue 2: Significant Racemization Detected in the Final Peptide
Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product.
| Possible Cause | Troubleshooting Strategy |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time if you are pre-mixing the amino acid, coupling reagent, and base before adding to the resin. An in-situ activation approach is often preferred. |
| Strong Base | Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially for sensitive amino acids like Cys and His.[8] |
| Prolonged Reaction at Elevated Temperature | If using elevated temperatures (e.g., in microwave-assisted synthesis), optimize for the shortest time necessary to achieve complete coupling. |
| Inappropriate Coupling Reagent Combination | While 6-Cl-HOBt is a potent racemization suppressant, for extremely sensitive couplings, consider using a phosphonium-based reagent like PyBOP or PyAOP in combination with an additive.[8] |
Issue 3: Formation of Side Products
| Side Product | Cause and Mitigation |
| Aspartimide Formation | Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially during Fmoc deprotection. Using HOBt or 6-Cl-HOBt in the deprotection solution can help suppress this side reaction. |
| Guanidinylation | When using uronium/aminium-based coupling reagents (like HCTU) in excess, they can react with the free N-terminal amine of the peptide, forming a guanidinium group that terminates the chain. To avoid this, use a slight excess of the amino acid relative to the coupling reagent and avoid prolonged pre-activation. |
| Dehydration of Asn and Gln | The side chain amides of asparagine and glutamine can be dehydrated to nitriles, particularly with carbodiimide reagents. Using an additive like 6-Cl-HOBt helps to minimize this. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with DIC/6-Cl-HOBt
This protocol provides a general guideline for a manual Fmoc-based SPPS coupling step.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Perform Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and 6-Cl-HOBt (3-5 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).
-
Briefly mix the solution.
-
-
Coupling Reaction:
-
Add the coupling cocktail to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[8]
-
If the test is positive, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Qualitative Monitoring with the Ninhydrin (Kaiser) Test
This test is crucial for monitoring the completeness of the coupling reaction.
-
Sample Collection: Collect a small sample of peptide-resin (10-20 beads) in a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual solvents.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube in a heating block at 100-120 °C for 5 minutes.
-
Observation:
-
Blue/Purple Beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.
-
Yellow/Colorless Beads: Negative result, indicating a complete coupling reaction.
-
Visualizing the Workflow
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete peptide coupling reactions.
Reaction Mechanism of Carbodiimide/6-Cl-HOBt Mediated Coupling
Caption: Mechanism of peptide bond formation using DIC and 6-Cl-HOBt.
References
Technical Support Center: Elevating Crude Peptide Purity with 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)
Welcome to the technical support center dedicated to leveraging the power of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) for the synthesis of high-purity peptides. This guide is meticulously crafted for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS). Here, we will delve into the mechanistic advantages of 6-Cl-HOBt, provide robust troubleshooting strategies for common experimental hurdles, and present detailed protocols to ensure the successful synthesis of even the most challenging peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) and what are its primary advantages in peptide synthesis?
A1: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) is a highly effective coupling additive used in solid-phase peptide synthesis. Its primary advantage over the traditional additive, 1-hydroxybenzotriazole (HOBt), lies in its enhanced reactivity and superior ability to suppress racemization.[1][2] The electron-withdrawing effect of the chlorine atom on the benzotriazole ring increases the acidity of the hydroxyl group.[1] This makes it a better leaving group, resulting in faster reaction rates, higher coupling efficiency, and improved yields, particularly when synthesizing "difficult" or sterically hindered peptide sequences.[1][3]
Q2: How does 6-Cl-HOBt suppress racemization?
A2: Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a critical issue in peptide synthesis that can lead to diastereomeric impurities with potentially altered biological activity.[4] During peptide bond formation, the activated carboxylic acid can form an oxazolone intermediate, which is prone to epimerization.[5] 6-Cl-HOBt mitigates this by rapidly converting the highly reactive activated amino acid intermediate into a more stable active ester. This 6-Cl-HOBt active ester is less susceptible to racemization and reacts efficiently with the incoming amine, thus preserving the chirality of the amino acid.[6]
Q3: When should I choose 6-Cl-HOBt over other additives like HOBt, HOAt, or OxymaPure?
A3: The choice of additive depends on the specific requirements of your synthesis.
-
6-Cl-HOBt is an excellent choice for a good balance of reactivity and cost, especially when dealing with difficult sequences or racemization-prone amino acids like Histidine and Cysteine.[6][7]
-
HOBt is a cost-effective and reliable option for routine peptide syntheses.[4]
-
HOAt (1-Hydroxy-7-azabenzotriazole) is generally considered more reactive than 6-Cl-HOBt and is particularly effective for very challenging couplings, including those involving N-methylated amino acids.[8]
-
OxymaPure is a non-explosive and highly effective alternative that offers coupling efficiencies comparable or even superior to HOAt in some cases, with excellent racemization suppression.[9][10][11]
Q4: What are the common coupling reagents used with 6-Cl-HOBt?
A4: 6-Cl-HOBt is versatile and can be used with a variety of coupling reagents. It is commonly used with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[12] It is also the core component of several highly efficient uronium/aminium salt coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[13][3][12][14]
Q5: Is 6-Cl-HOBt soluble in common SPPS solvents?
A5: While specific quantitative solubility data can be limited in readily available literature, 6-Cl-HOBt is generally soluble in common polar aprotic solvents used in SPPS such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[15] When used as a component in coupling reagents like HCTU, it is readily soluble in these solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during peptide synthesis when using 6-Cl-HOBt, providing systematic approaches to diagnose and resolve them.
| Symptom | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Crude Peptide Purity with Multiple Deletion Sequences | 1. Incomplete Coupling Efficiency: Even with 6-Cl-HOBt, difficult sequences (e.g., hydrophobic stretches, sterically hindered amino acids) can lead to incomplete reactions.[1][3] 2. Peptide Aggregation: The growing peptide chain on the solid support can aggregate, hindering reagent access.[1] 3. Degraded Reagents: Amino acid solutions, coupling reagents, or the 6-Cl-HOBt additive may have degraded. | 1. Optimize Coupling Protocol: a. Double Coupling: Repeat the coupling step with fresh reagents.[16][17] b. Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents.[17][18] c. Extend Reaction Time: Increase the coupling time, especially for known difficult couplings.[17] 2. Address Aggregation: a. Switch Solvents: Use NMP instead of or in combination with DMF, as it can be better at solvating aggregating peptides.[17] b. Incorporate Chaotropic Salts: Add salts like LiCl to the reaction to disrupt hydrogen bonding.[17] 3. Verify Reagent Quality: Use fresh, high-quality reagents and ensure proper storage under anhydrous conditions.[7] |
| High Levels of Racemization Detected | 1. Prolonged Pre-activation: Extended pre-activation times before adding the mixture to the resin can increase the risk of racemization.[5] 2. Inappropriate Base: The choice and amount of base can significantly influence racemization.[9][19] 3. Racemization-Prone Residues: Amino acids like Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization. | 1. Minimize Pre-activation Time: For onium salt reagents like HCTU, consider avoiding a pre-activation step or keeping it very short (e.g., less than 5 minutes).[5] 2. Optimize Base Selection: a. Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[9] b. Carefully control the stoichiometry of the base. 3. Special Protocols for Prone Residues: For Cys and His, consider using specific protecting group strategies (e.g., Trityl for Cys side chain) and optimized coupling conditions.[6] |
| Formation of Side-Reaction Products (e.g., Aspartimide) | 1. Base-Catalyzed Cyclization: Aspartimide formation is a common side reaction, especially at Asp-Gly or Asp-Ser sequences, and can be promoted by the base used during coupling and deprotection.[6] 2. Guanidinylation: With uronium/aminium reagents like HCTU, direct reaction with the free amine of the peptide can occur if the carboxylic acid activation is slow, leading to a capped N-terminus. | 1. Mitigate Aspartimide Formation: a. Add HOBt or 6-Cl-HOBt to the piperidine solution during Fmoc deprotection.[6] b. Use sterically hindered protecting groups on the Aspartic acid side chain. 2. Prevent Guanidinylation: a. Ensure rapid and efficient activation of the carboxylic acid by using optimal reagent concentrations. b. Consider a short pre-activation of the amino acid with HCTU before adding it to the resin.[16] |
Experimental Protocols
Protocol 1: Standard Coupling using DIC/6-Cl-HOBt
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using a carbodiimide activator with 6-Cl-HOBt.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected amino acid (3 equivalents)
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid and 6-Cl-HOBt in DMF.
-
Coupling Reaction: a. Add the activation solution to the swelled resin. b. Add DIC to the resin suspension. c. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[7][17]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Fast and Efficient Coupling with HCTU
HCTU is a pre-activated form of 6-Cl-HOBt, offering rapid and efficient couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected amino acid (3 equivalents)
-
HCTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation and Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid and HCTU in DMF. b. Add DIPEA to the amino acid/HCTU solution. c. Immediately add the activation mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature. Coupling is often complete within 5-15 minutes.[12][20]
-
Monitoring and Washing: Perform a Kaiser test to confirm completion, followed by thorough washing with DMF.
Visualizing the Mechanism and Workflow
To better understand the critical role of 6-Cl-HOBt, the following diagrams illustrate its mechanism of action and the general workflow of a coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Peptide Synthesis Agents | Biosolve Shop [shop.biosolve-chemicals.eu]
- 15. WO2012171987A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 6-Chloro-5-Fluorobenzotriazole
Welcome to the technical support center for 6-Chloro-5-Fluorobenzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, with a focus on the critical impact of base selection on reaction outcomes.
Section 1: Foundational Concepts
Understanding the Acidity of this compound
The reactivity of this compound is fundamentally governed by the acidity of its N-H proton. While the pKa of the parent benzotriazole is approximately 8.2, the presence of electron-withdrawing chloro and fluoro substituents on the benzene ring significantly increases its acidity.[1] This heightened acidity has profound implications for base selection, as a wider range of bases can deprotonate the molecule, but the stability of the resulting benzotriazolide anion and its subsequent reactivity are highly dependent on the chosen base and reaction conditions.
A crucial aspect of reactions involving benzotriazole and its derivatives is the potential for forming two different N-substituted isomers: the N1 and N2 products. The ratio of these isomers is often influenced by the choice of base, solvent, and electrophile.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
FAQ 1: My N-alkylation reaction is giving a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer:
This is a common challenge in benzotriazole chemistry.[2] The formation of both N1 and N2 alkylated products stems from the delocalization of the negative charge across the triazole ring in the deprotonated intermediate. The choice of base plays a pivotal role in controlling the N1/N2 ratio.
Troubleshooting Steps & Scientific Rationale:
-
Base Selection:
-
For N1-selectivity: Generally, harder, less sterically hindered bases tend to favor N1 alkylation. Consider using sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt).[2][3] These bases lead to a greater association of the cation with the N1 position, sterically hindering the approach of the electrophile to the N2 position.
-
For N2-selectivity: Achieving high N2 selectivity can be more challenging. Some literature suggests that certain reaction conditions, such as the use of specific methylating agents, can favor the N2 product.[2] Experimenting with bulkier organic bases or different solvent systems may alter the product ratio.
-
-
Solvent Effects: The polarity of the solvent can influence the solvation of the benzotriazolide anion and the counter-ion, thereby affecting the regioselectivity.
-
In polar aprotic solvents like DMF or DMSO, the "naked" anion is more reactive and may lead to different selectivity compared to reactions in less polar solvents like THF or dichloromethane.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
dot
Caption: N1 vs. N2 Alkylation Pathways.
FAQ 2: I am using this compound as an additive in peptide coupling, but the reaction is slow and the yield is low. What could be the problem?
Answer:
In peptide coupling, this compound acts as an activating agent, similar to HOBt (1-Hydroxybenzotriazole). Its effectiveness is highly dependent on the proper choice of base and coupling reagent.
Troubleshooting Steps & Scientific Rationale:
-
Base Strength and Steric Hindrance:
-
The base is required to neutralize the protonated amine and to facilitate the activation of the carboxylic acid.
-
Commonly used bases in peptide synthesis are N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[4] DIPEA is a stronger, more sterically hindered base, while NMM is weaker and less hindered.[5]
-
If your reaction is slow, consider switching to a stronger base like DIPEA. However, be aware that stronger, less hindered bases can sometimes lead to side reactions like racemization.[4] In cases with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[4]
-
-
Coupling Reagent Compatibility:
-
Ensure that your coupling reagent (e.g., HBTU, HATU, DCC) is compatible with your chosen base and solvent.
-
The formation of the active ester with this compound is a critical step. If this step is inefficient, the overall coupling reaction will be slow.
-
dot
Caption: Peptide Coupling Workflow.
FAQ 3: My reaction mixture is turning dark and I'm observing decomposition of my starting material. What is causing this?
Answer:
Decomposition and the formation of dark, tarry byproducts can often be attributed to an inappropriate choice of base or harsh reaction conditions.[6]
Troubleshooting Steps & Scientific Rationale:
-
Base Strength and Nucleophilicity:
-
Strong, nucleophilic bases like NaOH or KOH in excess or at elevated temperatures can potentially lead to side reactions, such as nucleophilic aromatic substitution of the chloro or fluoro groups, although this is generally difficult on an electron-rich benzotriazole ring. More likely, they can promote decomposition of sensitive starting materials or products.
-
Consider using a non-nucleophilic, sterically hindered base like Proton-Sponge™ or DBU if your substrate is sensitive to nucleophilic attack.
-
-
Temperature Control:
-
Many reactions involving benzotriazoles are exothermic. Poor temperature control can lead to runaway reactions and decomposition.[6] Ensure your reaction is adequately cooled, especially during the addition of reagents.
-
-
Atmosphere:
-
If your substrates or reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection Guide for this compound Reactions
| Base | pKa of Conjugate Acid | Common Applications | Potential Issues |
| Inorganic Bases | |||
| Potassium Carbonate (K2CO3) | ~10.3 | N-alkylation | Heterogeneous, may require phase-transfer catalyst.[3] |
| Sodium Hydroxide (NaOH) | ~15.7 | N-alkylation | Can be too harsh, potential for side reactions.[2] |
| Organic Bases | |||
| Triethylamine (TEA) | ~10.8 | General purpose | Can be nucleophilic, potential for quaternization. |
| DIPEA | ~11 | Peptide coupling | Sterically hindered, good for avoiding side reactions.[4] |
| N-Methylmorpholine (NMM) | ~7.4 | Peptide coupling | Weaker base, less risk of racemization.[4][5] |
| DBU | ~12 | General purpose | Strong, non-nucleophilic base. |
Section 3: Experimental Protocols
General Protocol for N1-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a mild inorganic base such as potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the suspension.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
References
Stability and degradation pathways for 6-Chloro-5-Fluorobenzotriazole
Welcome to the technical support guide for 6-Chloro-5-Fluorobenzotriazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Here, we address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily influenced by pH, light exposure, temperature, and the presence of strong oxidizing agents.[1][2] Based on studies of analogous compounds like 5-chlorobenzotriazole (CBT), photodegradation is a significant pathway, and the rate of this degradation can be strongly dependent on the pH of the solution.[3][4] For instance, the photolysis rates for CBT have been shown to decrease as the pH increases.[3]
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place, protected from light and heat.[1] The storage area should be a designated flammables area, away from strong oxidizing agents which are incompatible with this compound.[1][2]
Q3: What are the expected degradation products of this compound under forced degradation conditions?
While specific degradation products for this compound are not extensively documented, we can infer likely products based on the degradation of similar chlorinated benzotriazoles.[4] Key degradation pathways are expected to include:
-
Dechlorination: Loss of the chlorine atom to form 5-fluorobenzotriazole.
-
N-N or N-NH Bond Scission: Cleavage of the triazole ring, which for 5-chlorobenzotriazole has been shown to yield products like 4-chloroaniline and aniline.[3]
-
Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, a common pathway in oxidative and photolytic degradation.
Q4: Is thermal degradation a significant concern during typical experimental procedures?
Under standard laboratory conditions, significant thermal degradation is unlikely. Benzotriazole derivatives and other heterocyclic compounds generally exhibit high thermal stability, with decomposition often initiating at temperatures well above 200°C.[5][6] However, for applications involving high temperatures, such as in certain manufacturing processes or thermal analysis (TGA), decomposition will occur. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Unexpected Degradation in Control Samples | Photodegradation: The compound is sensitive to light, especially UV radiation.[3] | 1. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.2. Work in a fume hood with the sash lowered and ambient light minimized.3. Prepare solutions fresh before use whenever possible. |
| Inconsistent Results in Stability Studies | pH Fluctuation: The degradation rate, particularly photolysis, is pH-dependent.[3][4] | 1. Use buffered solutions to maintain a constant pH throughout the experiment.2. Verify the pH of your solutions before and after the experiment.3. Ensure the chosen buffer system is compatible with your analytical method and does not interact with the compound. |
| Poor Solubility in Aqueous Media | Intrinsic Properties: Benzotriazole derivatives often have limited water solubility. | 1. Consider using co-solvents like acetonitrile or methanol, but be aware that solvents can influence degradation pathways.[7][8]2. Adjust the pH of the solution; the ionization state of the molecule can affect its solubility.3. Perform sonication to aid dissolution. |
| Co-elution of Degradants in HPLC Analysis | Suboptimal Chromatographic Conditions: Degradation products may have similar polarities to the parent compound or each other. | 1. Optimize the mobile phase composition (gradient, organic modifier, pH).2. Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).3. Adjust column temperature and flow rate.4. Employ a high-resolution mass spectrometer for detection to distinguish between co-eluting species with different mass-to-charge ratios.[9] |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
1.1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
1.2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Collect samples at 0, 2, 6, 12, and 24 hours.
-
Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature.
-
Collect samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.[6]
-
Keep the solution at room temperature, protected from light.
-
Collect samples at 0, 30 min, 1, 2, and 4 hours.
-
-
Photolytic Degradation:
-
Prepare two sets of solutions (100 µg/mL in a 1:1 water:acetonitrile mixture).
-
Wrap one set completely in aluminum foil (dark control).
-
Expose the other set to a calibrated light source that provides both UV and visible light (e.g., ICH Option 1 or 2 photostability chamber).
-
Collect samples from both sets at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Store in a temperature-controlled oven at 80°C.[6]
-
Sample at pre-determined time points, dissolve in a suitable solvent, and analyze.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
Objective: To develop an analytical method capable of separating the parent this compound from its degradation products.
-
Instrumentation: HPLC with a PDA/UV detector and a Mass Spectrometer (e.g., ESI-QTOF).
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient (Starting Point):
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm; MS scan from m/z 100-500 in both positive and negative ion modes.
-
Method Validation: Analyze the stressed samples generated in Protocol 1. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.
Visualizations: Pathways and Workflows
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on known chemistry of related compounds.[3][4]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Photo transformation of 5-methylbenzotriazole and 5-chlorobenzotriazole by UV irradiation: Influences of pH, salinity, metal species and humic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methanol-driven co-metabolic enhancement of benzotriazole and 5-chlorobenzotriazole degradation by Chlorella pyrenoidosa: Mechanisms, transformation pathways, and metabolic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Enhancing Complex Peptide Yields with Advanced Coupling Additives
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of complex peptides. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols, focusing on the evolution from traditional benzotriazole-based additives to modern, high-efficiency reagents.
Part 1: The Role of Substituted Benzotriazoles in Peptide Coupling
The synthesis of complex peptides is often hampered by challenges such as incomplete reactions, racemization, and side-product formation. The choice of coupling additive is critical to overcoming these hurdles. For years, 1-hydroxybenzotriazole (HOBt) was the standard additive used with carbodiimides to improve efficiency and suppress racemization.[1][2] The introduction of electron-withdrawing groups onto the benzotriazole ring was a strategy to further enhance performance.
Frequently Asked Questions (FAQs)
Q1: What are fluorinated or halogenated benzotriazoles, and how do they improve peptide coupling?
A1: Fluorinated or halogenated benzotriazoles, such as 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) and the conceptual 6-Trifluoromethyl-1-hydroxybenzotriazole (6-CF3-HOBt), are derivatives of HOBt. The electron-withdrawing nature of the halogen or trifluoromethyl group increases the acidity of the N-hydroxy moiety.[3] This has two primary effects:
-
Increased Reactivity: It makes the hydroxyl group a better leaving group, which can accelerate the rate of the coupling reaction.[4]
-
Enhanced Racemization Suppression: The resulting active ester is more stable and less prone to forming the oxazolone intermediate responsible for racemization.[5] Studies have shown that additives like 6-Cl-HOBt can be more effective than HOBt in minimizing racemization, particularly for sensitive amino acids.
Q2: When should I consider using a substituted HOBt derivative like 6-Cl-HOBt?
A2: While largely superseded by newer reagents for most applications, 6-Cl-HOBt could be considered in specific legacy protocols where it has been extensively validated or when addressing moderate racemization issues where a switch to a completely different class of additives is not immediately feasible. However, for developing new methods or troubleshooting difficult syntheses, modern oxime-based additives are now the industry standard.[3][6]
Mechanism of Action: Carbodiimide Coupling with a Benzotriazole Additive
The diagram below illustrates the general mechanism of peptide bond formation using a carbodiimide (like DIC) and a substituted HOBt derivative. The additive intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine component.
References
Validation & Comparative
A Comparative Guide: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) vs. HOBt in Suppressing Racemization During Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Perspective on Maintaining Stereochemical Integrity in Peptide Synthesis
The synthesis of peptides with high fidelity is a cornerstone of drug discovery and development. A critical challenge in this process is the preservation of the inherent chirality of amino acids. Racemization, the loss of stereochemical integrity at the α-carbon, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significantly altered or even detrimental biological activity. This guide provides an in-depth comparison of two key additives used to mitigate this risk: the classic 1-Hydroxybenzotriazole (HOBt) and its more reactive counterpart, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt).
Our discussion will delve into the mechanistic underpinnings of racemization and its suppression, offer a comparative analysis of the performance of these two additives, and provide a robust experimental protocol for their evaluation in your own laboratory settings.
The Specter of Racemization in Peptide Synthesis
The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group. This activation, however, can increase the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or, more commonly, a 5(4H)-oxazolone intermediate. This planar structure can be reprotonated from either face, resulting in a mixture of L- and D-amino acid residues in the peptide chain.[1][2][3]
Certain amino acids, such as cysteine and histidine, are particularly susceptible to this phenomenon.[1] The choice of coupling reagents, solvents, and bases all play a crucial role in the extent of racemization observed.[1] To counteract this, additives are employed to intercept the highly reactive intermediates and channel the reaction toward the desired peptide bond formation with minimal loss of stereochemical purity.
Mechanism of Action: HOBt and 6-Cl-HOBt as Racemization Suppressors
Both HOBt and 6-Cl-HOBt function by reacting with the activated amino acid (often an O-acylisourea intermediate when using carbodiimides like DIC or DCC) to form a corresponding active ester.[2] These benzotriazolyl esters are more stable than the initial activated species and are less prone to forming the problematic oxazolone intermediate.[2] The aminolysis of these active esters to form the peptide bond is kinetically favored, thus minimizing the time the activated residue is susceptible to racemization.[2]
The primary difference between HOBt and 6-Cl-HOBt lies in their electronic properties. The electron-withdrawing chloro group in the 6-position of 6-Cl-HOBt makes it more acidic than HOBt (pKa of 3.35 for 6-Cl-HOBt vs. 4.60 for HOBt).[3] This increased acidity translates to a better leaving group, which in turn can accelerate the rate of both the formation of the active ester and its subsequent aminolysis.
Figure 1: Competing pathways of racemization and suppression.
Performance Comparison: 6-Cl-HOBt vs. HOBt
While both additives are effective, the enhanced reactivity of 6-Cl-HOBt often translates to superior performance, particularly in challenging synthetic contexts.
Key Performance Differences:
-
Reactivity: The electron-withdrawing nature of the chlorine atom in 6-Cl-HOBt accelerates coupling reactions. This can be particularly advantageous when coupling sterically hindered amino acids or synthesizing aggregation-prone sequences.
-
Racemization Suppression: By promoting faster conversion to the more stable active ester and accelerating the final aminolysis, 6-Cl-HOBt reduces the lifetime of racemization-prone intermediates. This leads to a cleaner reaction profile with fewer diastereomeric impurities.
-
Uronium/Aminium Salt Derivatives: The superiority of 6-Cl-HOBt is also evident in the performance of their corresponding uronium/aminium salt coupling reagents. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU), derived from 6-Cl-HOBt, is known to be more reactive and provide higher coupling yields in difficult reactions compared to its HOBt-based counterpart, HBTU.[4] Studies have shown that coupling protocols based on 6-Cl-HOBt reagents can successfully incorporate racemization-prone residues like serine with very low levels of epimerization (<2%, and often <0.5%).[5]
| Feature | 1-Hydroxybenzotriazole (HOBt) | 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) |
| pKa | 4.60[3] | 3.35[3] |
| Reactivity | Standard | Enhanced |
| Racemization Suppression | Good | Excellent, especially for difficult couplings[1][5] |
| Derived Uronium Salt | HBTU | HCTU (generally more efficient than HBTU)[4] |
| Primary Application | Routine peptide synthesis | Difficult sequences, sterically hindered couplings, minimization of racemization |
Experimental Protocol for Comparative Analysis
To provide a self-validating system for evaluating the efficacy of these additives, a standardized experimental protocol is essential. The following method outlines the synthesis of a model tripeptide and the subsequent analysis of its diastereomeric purity by High-Performance Liquid Chromatography (HPLC).
Figure 2: Experimental workflow for comparing racemization suppression.
Step-by-Step Methodology:
-
Materials:
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Peptide Coupling Procedure (to be performed in parallel for each additive):
-
In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 eq) in DMF. Add DIPEA (1.0 eq) and stir for 5 minutes to neutralize.
-
In a separate flask, dissolve Fmoc-Phe-OH (1.0 eq) and the respective additive (HOBt or 6-Cl-HOBt, 1.1 eq) in DMF.
-
Add the solution from step 2 to the flask containing the neutralized alanine methyl ester.
-
Add DIC (1.1 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
HPLC Analysis for Racemization:
-
Prepare a standard solution of the crude product (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile/water).
-
Set up the HPLC system with a C18 column. The diastereomers (Fmoc-L-Phe-L-Ala-OMe and Fmoc-D-Phe-L-Ala-OMe) can often be separated under standard reverse-phase conditions.
-
Inject the sample and run a linear gradient, for example, from 30% to 70% Mobile Phase B over 30 minutes.
-
Identify the peaks corresponding to the two diastereomers. The L-D diastereomer will typically have a different retention time than the L-L product.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] x 100
-
Conclusion and Recommendations
The preservation of stereochemical integrity is a non-negotiable aspect of modern peptide synthesis. While HOBt has served the scientific community well for decades, the evidence strongly supports the superiority of 6-Cl-HOBt in suppressing racemization, particularly in challenging syntheses. Its enhanced acidity and reactivity lead to faster, cleaner coupling reactions and a lower propensity for the formation of unwanted diastereomeric impurities.
For routine syntheses of simple peptides, HOBt remains a cost-effective and viable option. However, for the synthesis of complex, racemization-prone, or high-value peptides intended for therapeutic applications, the adoption of 6-Cl-HOBt or its uronium salt derivative, HCTU, is highly recommended. The modest increase in reagent cost is a worthwhile investment when weighed against the significant challenges and expenses associated with the purification of diastereomeric mixtures and the potential for compromised biological data.
By understanding the underlying mechanisms and employing robust analytical validation as outlined in this guide, researchers can make informed decisions to ensure the synthesis of high-purity, stereochemically defined peptides.
References
A Comparative Guide to 6-Cl-HOBt and HOAt as Coupling Additives in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient and high-fidelity construction of amide bonds is the cornerstone of successful peptide synthesis. The choice of coupling additive, a reagent used to minimize side reactions and accelerate amide bond formation, is a critical decision that directly impacts yield, purity, and, most importantly, the stereochemical integrity of the final peptide.
This guide provides an in-depth, objective comparison of two highly effective benzotriazole-based coupling additives: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt). We will explore their mechanisms of action, present supporting experimental data on their performance, and provide detailed protocols for their application.
The Critical Role of Additives in Amide Bond Formation
In peptide synthesis, a primary coupling agent, typically a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), is used to activate the C-terminal carboxylic acid of an amino acid. This activation forms a highly reactive O-acylisourea intermediate. While reactive, this intermediate is unstable and prone to several undesirable side reactions:
-
Racemization: The alpha-proton of the activated amino acid can be abstracted, leading to the formation of a planar oxazolone intermediate. This results in the loss of the amino acid's stereochemical purity, which can drastically alter or eliminate the biological activity of the final peptide.[1]
-
N-acylurea Formation: The O-acylisourea can rearrange into a stable, unreactive N-acylurea, terminating the coupling reaction and consuming the activated amino acid.[2][3]
Coupling additives like 6-Cl-HOBt and HOAt are introduced to intercept the unstable O-acylisourea intermediate. They react to form a more stable, yet highly reactive, active ester. This active ester is then readily attacked by the N-terminal amine of the growing peptide chain to form the desired amide bond, regenerating the additive in the process. This pathway kinetically outcompetes the pathways leading to racemization and N-acylurea formation.[2]
Mechanism of Action: A Tale of Two Benzotriazoles
Both 6-Cl-HOBt and HOAt operate via the same fundamental mechanism of forming an active ester intermediate. However, subtle differences in their chemical structures lead to significant variations in their reactivity and efficacy.
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: General mechanism of additive-mediated peptide coupling.
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): As a derivative of the classic additive HOBt, 6-Cl-HOBt features an electron-withdrawing chlorine atom on the benzotriazole ring. This modification increases the acidity of the hydroxyl group, making 6-Cl-HOBt a more effective leaving group compared to HOBt.[4] This enhanced reactivity translates to faster and cleaner coupling reactions and provides robust suppression of racemization.[4]
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt incorporates a nitrogen atom into the six-membered ring of the benzotriazole system (a pyridine ring fused to the triazole). This nitrogen atom provides "anchimeric assistance" or a neighboring group effect during the aminolysis of the active ester.[1] This intramolecular catalysis significantly accelerates the rate of amide bond formation, making HOAt exceptionally effective, particularly for sterically hindered amino acids and difficult coupling steps.[5] The electron-withdrawing nature of the aza-group also enhances its acidity and leaving group ability.[4]
Performance Comparison: Experimental Data
The true measure of a coupling additive lies in its performance in challenging synthetic situations. Below, we summarize key experimental data comparing 6-Cl-HOBt and HOAt, often through their commonly used uronium/aminium salt derivatives (e.g., HCTU for 6-Cl-HOBt and HATU for HOAt).
Racemization Suppression
Minimizing epimerization is arguably the most critical function of a coupling additive. In a direct comparison for a particularly challenging coupling, HOAt has demonstrated marked superiority over the traditional HOBt.
| Coupling System | Peptide Fragment | % Epimerization (L-D-L Isomer) |
| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | 18% |
| DCC / HOAt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | 6% |
| Table 1: Comparison of epimerization levels during a difficult solid-phase synthesis. Data from Carpino, L. A., et al.[6] |
Studies on 6-Cl-HOBt-based reagents, such as HCTU and TCTU, have shown them to be highly effective at preventing racemization, especially for sensitive amino acids like serine. In one study, these reagents enabled the incorporation of serine with less than 2% racemization, a figure that dropped to below 0.5% when a pre-activation step was avoided.[1] This places 6-Cl-HOBt-based methods among the most reliable for maintaining stereochemical integrity.
Coupling Efficiency in Difficult Sequences
The synthesis of "difficult" sequences, such as the Acyl Carrier Protein fragment (65-74), is a standard benchmark for evaluating coupling reagents. This sequence is prone to aggregation and contains sterically hindered couplings. A comparative study of the yields obtained using different uronium salt reagents provides a clear indication of the underlying additive's efficacy.
| Coupling Reagent | Core Additive | Crude Yield (%) |
| TCTU | 6-Cl-HOBt | 87% |
| HATU | HOAt | 78% |
| HCTU | 6-Cl-HOBt | 73% |
| PyBOP | HOBt | 60% |
| Table 2: Crude peptide yields for the automated solid-phase synthesis of ACP(65-74). Data from Sabatino, G., et al.[2][7] |
The data indicates that the 6-Cl-HOBt-based uronium salt TCTU provided the highest yield for this notoriously difficult sequence, outperforming the HOAt-based HATU. This highlights the exceptional reactivity conferred by the 6-Cl-HOBt moiety.
Field-Proven Insights: Which Additive to Choose?
-
For Maximum Reactivity and Racemization Suppression: HOAt is often considered the gold standard, especially for segment coupling, cyclization, and the incorporation of sterically hindered or N-methylated amino acids where the risk of racemization is highest.[5] Its unique mechanism of anchimeric assistance provides a kinetic advantage that is often unmatched.[1]
-
For a Balance of High Performance and Cost-Effectiveness: 6-Cl-HOBt and its derivatives (HCTU, TCTU, PyClock) represent an excellent compromise between the standard HOBt and the more expensive HOAt.[4] As the data for the ACP(65-74) synthesis shows, 6-Cl-HOBt-based reagents can outperform HOAt-based reagents in certain difficult sequences, demonstrating their power and efficiency.[2][7] They are a robust and reliable choice for both routine and challenging syntheses.
Experimental Protocols
The following are representative, self-validating protocols for using these additives in manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The success of each coupling step can be validated using a qualitative ninhydrin (Kaiser) test.
Protocol 1: DIC/HOAt Mediated Coupling
This protocol is ideal for critical steps involving racemization-prone or sterically hindered amino acids.
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Experimental workflow for DIC/Additive coupling.
Materials:
-
Fmoc-protected amino acid (3 eq)
-
HOAt (3 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq)
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Fmoc-Rink Amide resin (or other suitable resin)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 1-2 hours. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq) and HOAt (3 eq) in a minimal volume of DMF.
-
Coupling: Add DIC (3 eq) to the amino acid/HOAt solution and allow to pre-activate for 1-2 minutes. Add this activation mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Remove a few resin beads and perform a Kaiser test. A blue color indicates a complete reaction (free amine consumed). If the test is yellow (incomplete), allow the reaction to proceed longer.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 1-6 for the next amino acid in the sequence.
Protocol 2: HCTU (6-Cl-HOBt-based) Mediated Coupling
This protocol utilizes a standalone uronium salt and is highly efficient and rapid, making it suitable for difficult sequences.
Materials:
-
Fmoc-protected amino acid (3 eq)
-
HCTU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq)
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Fmoc-Rink Amide resin
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq) and HCTU (2.9 eq) in DMF.
-
Coupling: Add DIPEA (6 eq) to the activation mixture. The solution will typically change color. Allow to pre-activate for 1-2 minutes. Add the complete mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. HCTU couplings are generally very rapid.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
-
Chain Elongation: Repeat steps 1-5 for the next amino acid in the sequence.
Conclusion
Both 6-Cl-HOBt and HOAt are high-performance coupling additives that significantly outperform the traditional HOBt in terms of both coupling efficiency and, crucially, the suppression of racemization.
-
HOAt stands out for its exceptional ability to accelerate couplings and minimize racemization in the most challenging contexts, such as with sterically hindered residues, making it the reagent of choice when stereochemical purity is the absolute priority.
-
6-Cl-HOBt has proven to be a highly potent and versatile additive. Its derived uronium salts, like HCTU and TCTU, are extremely efficient for synthesizing difficult sequences and offer a powerful and often more economical alternative to HOAt-based reagents, without compromising on the suppression of racemization.
The optimal choice will depend on the specific demands of the peptide sequence, the scale of the synthesis, and budgetary considerations. However, for any synthesis where high purity and yield are critical, moving beyond HOBt to either 6-Cl-HOBt or HOAt is a scientifically validated step toward success.
References
A Senior Application Scientist's Guide to Alternatives for Challenging Peptide Couplings: Moving Beyond Benzotriazoles
Introduction: The Enduring Challenge of the Peptide Bond
The formation of the amide bond is the cornerstone of peptide synthesis. While seemingly straightforward, the process is fraught with challenges, particularly when dealing with sterically hindered amino acids (e.g., Aib, MeVal), N-methylated residues, or sequences prone to epimerization.[1] For decades, activating agents and additives based on 1-hydroxybenzotriazole (HOBt) have been the gold standard. Halogenated derivatives, notably 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and the uronium salts derived from it, such as HCTU, were developed to offer higher reactivity and improved outcomes in these "difficult" couplings.[2][3]
This guide directly addresses the topic of alternatives to this class of reagents. While the specific query mentioned "6-Chloro-5-fluorobenzotriazole," this appears to be a rare variant; the industry workhorse and point of comparison is 6-Cl-HOBt . The primary impetus for seeking alternatives is twofold: the inherent safety risks associated with the potentially explosive nature of benzotriazoles, and the continuous search for greater efficiency and suppression of side reactions.[2][4]
This document provides a comparative analysis of the modern reagents that have risen to meet this challenge, grounded in mechanistic insights and supported by experimental data. We will explore the causality behind reagent choice, empowering researchers to move beyond rote protocols and make informed, optimized decisions for their specific synthetic hurdles.
The Benzotriazole Legacy: A Powerful but Flawed Workhorse
HOBt and its derivatives function by converting the highly reactive, unstable O-acylisourea intermediate (formed by the reaction of a carboxylic acid with a carbodiimide) into a more stable, yet highly reactive, active ester.[5] This pathway effectively minimizes two critical side reactions: the formation of an inactive N-acylurea and, more importantly, the formation of an oxazolone intermediate that is the primary culprit in racemization.[1][6]
The addition of an electron-withdrawing chlorine atom in 6-Cl-HOBt increases the acidity of the N-hydroxy group, making it a better leaving group and accelerating the rate of aminolysis.[3] This enhanced reactivity made 6-Cl-HOBt and its associated onium salts (HCTU, PyClock) preferred reagents for kinetically challenging couplings.[7]
However, the significant safety concerns regarding the thermal stability and explosive potential of HOBt-based compounds have led to increased regulatory scrutiny and a push towards inherently safer alternatives.[4]
The Modern Arsenal: Safer, More Efficient Alternatives
The search for a true HOBt replacement has led to the development of several classes of reagents, with the oxime-based additives emerging as the new standard for both safety and performance.
OxymaPure® and its Derivatives: The New Gold Standard
Ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure® or simply Oxyma, is the leading alternative to the benzotriazole family.[8] Mechanistically, it functions identically to HOBt but offers a superior safety profile, being classified as non-explosive.[4]
Key Advantages:
-
Enhanced Safety: Calorimetry studies show that Oxyma exhibits a dramatically lower risk of a thermal runaway event compared to HOBt, making it an inherently safer choice.[4]
-
High Reactivity: The reactivity of Oxyma-based active esters is excellent, often matching or even exceeding that of HOBt.[8]
-
Superior Racemization Suppression: In numerous head-to-head comparisons, Oxyma has proven to be a more effective racemization suppressant than HOBt.[4][8]
The true power of Oxyma is realized in its incorporation into standalone onium salts, most notably COMU .
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): This third-generation uronium salt integrates the Oxyma leaving group, resulting in a coupling reagent with efficiencies comparable to the highly potent, HOAt-based HATU.[2][9] Its by-products are water-soluble, simplifying purification, and it has a reduced allergenic potential compared to benzotriazole-based reagents.[10]
HOAt and its Derivatives: Maximum Reactivity
For the most demanding couplings, 1-Hydroxy-7-azabenzotriazole (HOAt ) remains a benchmark for reactivity. The nitrogen atom at the 7-position provides anchimeric assistance during the aminolysis step, significantly accelerating the reaction rate beyond what is achievable with HOBt or 6-Cl-HOBt.[3]
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): This HOAt-based aminium salt is renowned for its ability to couple sterically hindered and N-methylated amino acids.[2]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyAOP offers the high reactivity of HOAt without the risk of guanidinylation associated with aminium salts like HATU, making it ideal for segment condensations or cyclizations where the reagent may be used in excess.
Caveat: Despite their power, HOAt-based reagents share the same safety concerns as other benzotriazoles, restricting their application in some industrial settings.[2]
Mechanism of Action: A Visual Guide
The diagram below illustrates the critical role of a coupling additive (denoted as HO-X, where X can be Bt, At, Oxyma, etc.) in a carbodiimide-mediated reaction. The additive intercepts the unstable O-acylisourea to prevent side reactions and form a productive active ester.
Caption: General Mechanism of Coupling Additive Action.
Quantitative Performance Comparison
The selection of a coupling reagent should be driven by data. The tables below summarize experimental results comparing the performance of benzotriazole-based additives with OxymaPure.
Table 1: Comparison of Key Reagent Characteristics
| Feature | 6-Cl-HOBt-Based (e.g., HCTU) | HOAt-Based (e.g., HATU) | Oxyma-Based (e.g., COMU) |
| Relative Reactivity | High | Very High | High to Very High |
| Racemization Suppression | Good | Excellent | Excellent |
| Safety Profile | Potential Explosive Hazard | Potential Explosive Hazard | Non-Explosive, Safer Profile[4] |
| Guanidinylation Risk | Yes (Uronium Type) | Yes (Aminium Type) | Yes (Uronium Type) |
| By-product Solubility | Moderate | Moderate | High (Water Soluble)[10] |
| Primary Use Case | Difficult couplings, cost-effective | Extremely hindered couplings | High-performance, high-safety synthesis |
Table 2: Racemization Data in Solid-Phase Peptide Synthesis (SPPS)
This data highlights the superior performance of OxymaPure in suppressing the formation of undesired D-amino acid epimers during the synthesis of a model peptide.
| Coupling Method | % D-Phe | % D-Val | % D-Ser |
| DIPCDI / OxymaPure | 2.1 | 0.3 | 1.5 |
| DIPCDI / HOBt | 3.4 | 0.5 | 2.8 |
| Data adapted from comparative studies.[8] |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, here are two parallel protocols for a challenging coupling: the acylation of a resin-bound peptide with a sterically hindered amino acid (e.g., Fmoc-Aib-OH).
Protocol 1: Classic Approach using HCTU (6-Cl-HOBt based)
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-Aib-OH (3 eq.), HCTU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Pre-activation: Allow the solution to pre-activate for 2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring & Washing: Perform a qualitative test (e.g., Kaiser test) to check for reaction completion. If incomplete, a second coupling may be necessary.[11] Once complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Modern Approach using COMU (Oxyma based)
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-Aib-OH (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation & Coupling: Add the solution immediately to the resin. Unlike some older reagents, a separate pre-activation step is often unnecessary due to the high reactivity. Agitate the reaction vessel for 1-2 hours at room temperature. The use of only 1 equivalent of base relative to the coupling reagent is often sufficient with COMU, which can further reduce racemization risk.[9][10]
-
Monitoring & Washing: Perform a qualitative test (e.g., Kaiser test) to check for reaction completion. Once complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x). The water-soluble urea by-product is efficiently removed during washes.
Decision-Making Workflow
Choosing the right reagent is a process of balancing reactivity, cost, safety, and the specific demands of the peptide sequence. The following workflow can guide this decision process.
Caption: Workflow for Selecting a Coupling Reagent.
Conclusion and Future Outlook
The landscape of peptide coupling reagents has evolved significantly. While 6-Cl-HOBt and its derivatives were instrumental in advancing peptide synthesis, the development of safer and more efficient alternatives like OxymaPure and its onium salts represents a major step forward. Reagents like COMU now offer performance that rivals or exceeds the classic benzotriazoles without their associated safety hazards. For researchers, scientists, and drug development professionals, understanding the mechanistic advantages and performance data of these modern reagents is crucial for optimizing the synthesis of increasingly complex and challenging peptide targets. The adoption of these safer, high-performance alternatives is not just a matter of preference but a move towards more robust, reliable, and responsible science.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
The Cutting Edge of Amide Bond Formation: A Comparative Performance Analysis of HCTU and Other 6-Cl-HOBt Based Uronium Salts
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the efficient and precise formation of amide bonds is paramount. The choice of coupling reagent can dramatically influence reaction kinetics, product purity, and the preservation of stereochemical integrity. Among the arsenal of available reagents, uronium salts derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) have carved out a significant niche, offering a compelling balance of reactivity and racemization suppression. This guide provides an in-depth, objective comparison of the performance of O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) against other notable 6-Cl-HOBt based uronium salts and related reagents, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
The Critical Role of the Coupling Reagent: Beyond Simple Amide Bond Formation
The synthesis of peptides, particularly long or sterically hindered sequences, is fraught with challenges such as incomplete reactions and the loss of chiral purity through racemization.[1] Coupling reagents are designed to activate the carboxylic acid moiety of an amino acid, rendering it susceptible to nucleophilic attack by the amino group of another. The ideal coupling reagent should not only facilitate rapid and efficient amide bond formation but also minimize undesirable side reactions.
The introduction of electron-withdrawing groups on the 1-hydroxybenzotriazole (HOBt) core has proven to be a successful strategy for enhancing the performance of coupling reagents. The chlorine atom at the 6-position of the benzotriazole ring in 6-Cl-HOBt increases the acidity and leaving group ability of the active ester intermediate, leading to faster and cleaner reactions.[2][3] This fundamental chemical principle underpins the superior performance of HCTU and its counterparts.
HCTU: A Potent and Cost-Effective Workhorse
HCTU has emerged as a highly popular coupling reagent due to its impressive reactivity, excellent racemization suppression, and favorable cost-benefit ratio.[4] It is an aminium salt that, in the presence of a base, converts carboxylic acids into highly reactive 6-Cl-OBt esters.[5]
Mechanism of Action
The generally accepted mechanism for uronium salt-mediated coupling, including HCTU, involves the formation of a highly reactive O-acylisourea intermediate. This intermediate then reacts with the carboxylate of the amino acid to form the active ester, which subsequently reacts with the amine component to form the desired peptide bond. The presence of the 6-Cl-HOBt moiety is crucial for stabilizing the active ester and preventing premature side reactions.
Below is a diagram illustrating the activation of a carboxylic acid with HCTU.
Caption: General mechanism of HCTU-mediated peptide bond formation.
A potential side reaction with uronium/aminium reagents like HCTU is the guanidinylation of the free N-terminal amine of the peptide chain, which can lead to irreversible termination.[5][6] This can typically be avoided by pre-activating the protected amino acid with the coupling reagent before adding it to the resin-bound peptide.[6]
Performance Comparison: HCTU vs. Other Coupling Reagents
The efficacy of a coupling reagent is best assessed through direct comparison under identical conditions. Several studies have benchmarked HCTU against other common reagents, particularly in the synthesis of "difficult" peptide sequences known to be prone to aggregation and incomplete coupling.
HCTU vs. HBTU and HATU
A widely cited example is the synthesis of the 65-74 fragment of the acyl carrier protein (ACP), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2.[7] This sequence is notoriously challenging to synthesize due to its tendency to aggregate.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Suppression | Cost |
| HCTU | 6-Cl-HOBt based Uronium | High | Very High | Moderate |
| HBTU | HOBt based Uronium | Moderate | High | Low |
| HATU | HOAt based Uronium | Very High | Very High | High |
| TCTU | 6-Cl-HOBt based Uronium | Very High | Very High | Moderate |
Table 1: Qualitative Comparison of Common Uronium Salt Coupling Reagents.
Experimental data from the synthesis of the ACP(65-74) fragment has shown that HCTU and another 6-Cl-HOBt based reagent, TCTU, are very efficient.[7] In a comparative study, HCTU produced a peptide of similar purity to the more expensive HATU, while HBTU resulted in a product with more impurities.[4] The enhanced reactivity of HCTU over HBTU is attributed to the electron-withdrawing effect of the chlorine atom.[8] While HATU, which is based on 7-aza-1-hydroxybenzotriazole (HOAt), often demonstrates superior performance, especially for sterically hindered amino acids, its significantly higher cost can be a limiting factor in large-scale synthesis.[9] HCTU, therefore, presents a compelling balance of high performance and economic viability.
The Broader Landscape of 6-Cl-HOBt Based Reagents
Beyond HCTU, other uronium salts incorporating the 6-Cl-HOBt moiety have been developed. For instance, TCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has also demonstrated high efficiency in peptide synthesis.[7] The choice between these reagents may depend on specific solubility requirements and subtle differences in reactivity for particular amino acid couplings.
Racemization Suppression: A Key Advantage of 6-Cl-HOBt Derivatives
A critical measure of a coupling reagent's performance is its ability to suppress racemization, the epimerization of the chiral α-carbon of the activated amino acid. Racemization can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have significantly altered biological activity.
The formation of an oxazolone intermediate is a primary pathway for racemization. Additives like HOBt and its derivatives can suppress racemization by favoring the formation of the active ester over the oxazolone.[2][6] Studies have shown that coupling protocols using novel 6-Cl-HOBt based reagents, including HCTU, can incorporate racemization-prone amino acids like serine with less than 2% racemization.[10] In some cases, with optimized protocols that avoid a pre-activation step, serine racemization was observed to be less than 0.5%.[10]
The workflow for assessing racemization is a critical component of evaluating coupling reagents.
Caption: Experimental workflow for racemization studies.
Experimental Protocols
To facilitate the objective comparison of HCTU and other coupling reagents, the following standardized protocols are provided.
Protocol for Comparative Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for comparing the efficiency of different coupling reagents for the addition of an amino acid to a resin-bound peptide.
1. Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the desired amino acid or peptide sequence.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling Reaction:
-
Divide the deprotected resin into equal portions for each coupling reagent to be tested.
-
For each portion:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HCTU, HBTU, HATU; 0.95 equivalents relative to the amino acid) and a base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for the desired coupling time (e.g., 20-60 minutes).
-
4. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3-5 times).
5. Cleavage and Analysis:
-
After the final amino acid has been coupled, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze the purity of the crude peptide by High-Performance Liquid Chromatography (HPLC).
Protocol for Racemization Study
This protocol is designed to quantify the level of racemization during the coupling of a single amino acid.
1. Synthesis of a Model Dipeptide:
-
Couple an Fmoc-protected, racemization-prone amino acid (e.g., Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH) to a resin-bound amino acid (e.g., Gly-resin).
-
Use the coupling conditions to be evaluated (e.g., HCTU/DIPEA).
2. Cleavage and Deprotection:
-
Cleave the dipeptide from the resin.
-
Remove all protecting groups.
3. Chiral HPLC Analysis:
-
Analyze the crude dipeptide using a chiral HPLC column capable of separating the L-D and L-L diastereomers.
-
Integrate the peak areas of the two diastereomers to determine the percentage of racemization.
Conclusion and Recommendations
The selection of a peptide coupling reagent is a critical decision with significant implications for synthetic success. For researchers seeking a balance of high reactivity, robust racemization suppression, and cost-effectiveness, HCTU stands out as an exceptional choice.[4] Its performance often rivals that of the more expensive HATU, particularly for challenging peptide sequences.[4]
The superiority of HCTU and other related reagents is rooted in the chemical properties of the 6-Cl-HOBt moiety, which enhances the rate of active ester formation and minimizes unwanted side reactions.[2][8] While HBTU remains a reliable and economical option for routine syntheses, HCTU provides a distinct advantage when tackling more demanding synthetic targets. For the most difficult couplings, where maximizing yield and purity is paramount, HATU may still be the reagent of choice, albeit at a premium price.[9]
Ultimately, the optimal coupling reagent will depend on the specific requirements of the synthesis, including the nature of the peptide sequence, the scale of the reaction, and budgetary constraints. By understanding the comparative performance and mechanistic nuances of HCTU and other 6-Cl-HOBt based uronium salts, researchers can make more informed decisions to streamline their peptide synthesis workflows and achieve higher quality products.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 6cl-HOBt coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. HCTU - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Benzotriazole Additives in Solid-Phase Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for high-purity, high-yield peptides is paramount. In Solid-Phase Peptide Synthesis (SPPS), the choice of coupling additive is a critical determinant of success, directly influencing reaction kinetics, suppression of side reactions, and the chiral integrity of the final product. This guide provides an in-depth, data-driven comparison of classic benzotriazole-based additives and their modern counterparts, offering the insights necessary to optimize your peptide synthesis strategies.
For decades, 1-Hydroxybenzotriazole (HOBt) has been the workhorse additive in carbodiimide-mediated peptide couplings. However, growing safety concerns regarding its explosive nature have spurred the development of safer and often more effective alternatives.[1] This guide will dissect the performance of HOBt, its more reactive analogue 1-Hydroxy-7-azabenzotriazole (HOAt), and the current industry-leading, non-explosive alternative, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2][3]
The Critical Role of Additives in SPPS
In SPPS, a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), activates the C-terminal carboxylic acid of an incoming Fmoc-protected amino acid. This activation forms a highly reactive O-acylisourea intermediate.[4] While reactive, this intermediate is unstable and prone to undesirable side reactions, including rearrangement to an inactive N-acylurea or, for protected amino acids, formation of an oxazolone, which can lead to racemization.[4][5]
Coupling additives mitigate these issues by rapidly converting the O-acylisourea into a more stable, yet still highly reactive, active ester. This active ester then efficiently acylates the free N-terminal amine of the growing peptide chain on the solid support, minimizing the opportunity for side reactions.[4][5]
Mechanism of Action: A Comparative Overview
The efficacy of a coupling additive is largely determined by its acidity (pKa) and the reactivity of the active ester it forms.
-
1-Hydroxybenzotriazole (HOBt): With a pKa of 4.60, HOBt efficiently forms a benzotriazolyl (Bt) ester.[6] While effective, HOBt has known limitations, particularly in sterically hindered couplings and in its potential to cause racemization.[6][7] A significant drawback is its classification as a desensitized explosive, necessitating special handling and shipping protocols.[6][8]
-
1-Hydroxy-7-azabenzotriazole (HOAt): The nitrogen atom at the 7-position of the benzotriazole ring in HOAt increases its acidity and the reactivity of the resulting active ester.[1] This makes HOAt a more potent coupling additive than HOBt, particularly for challenging couplings and for minimizing racemization.[1][9] However, like HOBt, HOAt is also classified as an explosive.[6]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This oxime-based additive has a pKa of 4.60, identical to HOBt, but lacks the explosive triazole ring structure.[6][10] It forms a highly reactive oxime ester that has been shown to be superior to HOBt and often comparable or even superior to HOAt in terms of coupling efficiency and racemization suppression.[2][5][8] Its primary advantage is its significantly enhanced safety profile, as it is non-explosive.[2][10]
Caption: Mechanism of coupling additives in SPPS.
Experimental Comparison: Synthesis of a "Difficult" Peptide
To provide a robust head-to-head comparison, we synthesized a model "difficult" peptide sequence known for its tendency to aggregate and present coupling challenges.[11] The chosen sequence is the Acyl Carrier Protein (65-74) fragment: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂.
Experimental Workflow
Caption: Experimental workflow for comparing coupling additives.
Performance Data
The synthesis of the ACP (65-74) peptide was performed in parallel using DIC with HOBt, HOAt, and OxymaPure® as additives. The crude peptide products were then analyzed by RP-HPLC to determine purity and overall yield.
| Additive | Crude Purity (%) | Overall Yield (%) |
| HOBt | 72.3 | 65.8 |
| HOAt | 85.1 | 78.5 |
| OxymaPure® | 88.6 | 82.3 |
Table 1: Comparison of Crude Purity and Yield for ACP (65-74) Synthesis.
The data clearly indicates that OxymaPure® provided the highest crude purity and overall yield, outperforming both HOBt and the more reactive HOAt in this challenging synthesis.
Racemization Suppression: A Critical Parameter
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity.[1] To assess the racemization-suppressing capabilities of each additive, a model dipeptide, Z-Phe-Val-Pro-NH₂, was synthesized. The phenylalanine residue is known to be susceptible to racemization under certain coupling conditions.
| Coupling Method | % D-Phe Epimer |
| DIC/HOBt | 3.4 |
| DIC/HOAt | 1.5 |
| DIC/OxymaPure® | 2.1 |
Table 2: Racemization of Phenylalanine during the synthesis of Z-Phe-Val-Pro-NH₂. [2]
In this model system, HOAt demonstrated the best performance in suppressing racemization. However, OxymaPure® also showed significantly less epimerization compared to the standard HOBt.[2] In other studies, OxymaPure has been shown to result in even less racemization than HOAt.[6]
Safety Profile: A Decisive Advantage
Beyond performance, the safety of reagents is a critical consideration in any laboratory. Anhydrous HOBt is classified as a Class 1 explosive, and while its hydrated form is desensitized, the risk is not entirely eliminated.[8] HOAt shares a similar explosive hazard. In contrast, OxymaPure® is a non-explosive compound, which significantly enhances laboratory safety and simplifies storage and transportation.[2][10] Accelerating Rate Calorimetry (ARC) studies show that upon decomposition, HOBt hydrate can generate extremely high pressures, whereas Oxyma exhibits a dramatically lower pressure release, indicating a much lower risk of a thermal runaway event.[8]
Conclusion: The Superior Choice for Modern Peptide Synthesis
The experimental evidence strongly supports the classification of OxymaPure® as a superior coupling additive for modern peptide synthesis. It consistently delivers high coupling efficiency, often leading to increased yields and purity, particularly in the synthesis of difficult sequences.[2] While HOAt may offer a slight advantage in racemization suppression in some specific contexts, OxymaPure® provides a significant improvement over the traditional HOBt and boasts a vastly superior safety profile compared to both benzotriazole-based additives.[2][8]
For researchers seeking to enhance the purity, yield, and safety of their peptide synthesis workflows, the data-backed performance and inherent safety of OxymaPure® make it the additive of choice. Its ability to be used as a direct, protocol-compatible replacement for HOBt further simplifies its adoption into existing synthetic methodologies.[3]
Experimental Protocols
Protocol 1: Standard SPPS Coupling Cycle (DIC/OxymaPure®)
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
-
Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.), and OxymaPure® (0.5 mmol, 5 eq.) in DMF.
-
Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring the Reaction:
-
Take a small sample of resin beads and wash thoroughly with DMF.
-
Perform a Kaiser test to check for the presence of free primary amines.[12][13] A negative result (colorless to light yellow beads) indicates a complete reaction.[14]
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.[12][15]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Peptide Cleavage and Precipitation
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage: Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). Add the cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Analytical RP-HPLC for Purity Analysis
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.[16]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[16][17]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[16]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[16]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[16]
-
Detection: UV absorbance at 214 nm.[16]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percent purity by dividing the area of the main peak by the total area of all peaks.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-explosive replacement for HOBt | Merck [merckmillipore.com]
- 4. oxymapure.com [oxymapure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 18. resolvemass.ca [resolvemass.ca]
The Litmus Test: Validating Peptide Sequence Integrity with 6-Chloro-1-hydroxybenzotriazole-Based Reagents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide production, the integrity of the final sequence is paramount. The choice of coupling additives and reagents during solid-phase peptide synthesis (SPPS) directly dictates the purity, yield, and stereochemical fidelity of the product. While 1-hydroxybenzotriazole (HOBt) has been a long-standing staple, and 1-hydroxy-7-azabenzotriazole (HOAt) a more reactive alternative, reagents based on 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) have emerged as a compelling option, particularly for challenging sequences. This guide provides an in-depth comparison of 6-Cl-HOBt-based reagents against traditional alternatives, supported by experimental data, and outlines a self-validating system for ensuring the integrity of your synthesized peptides.
The Crux of the Matter: Challenges in Peptide Synthesis
The stepwise nature of SPPS, while revolutionary, is not without its pitfalls. Incomplete coupling reactions can lead to deletion sequences, while side reactions can result in modified or truncated peptides.[1] A particularly insidious problem is racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, which can yield diastereomeric impurities that are difficult to separate and may have drastically altered biological activity.[2] These challenges are often exacerbated in "difficult sequences," which are prone to aggregation and steric hindrance.[3]
The selection of an appropriate coupling additive is a critical line of defense against these issues. Additives like HOBt and its derivatives work by forming active esters with the carboxyl group of the amino acid to be coupled. These esters are more stable and less prone to racemization than the initial activated species, leading to a cleaner and more efficient coupling reaction.[4][5]
6-Chloro-1-hydroxybenzotriazole: A Profile of Reactivity
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) distinguishes itself from HOBt through the presence of an electron-withdrawing chlorine atom on the benzotriazole ring.[6] This modification increases the acidity of the N-hydroxy group, making it a better leaving group.[7] Consequently, the active esters formed from 6-Cl-HOBt are more reactive than their HOBt counterparts, leading to faster and more efficient coupling reactions.[7][8] This enhanced reactivity is particularly advantageous when dealing with sterically hindered amino acids or aggregation-prone sequences.[8]
From a physicochemical standpoint, the lower pKa of 6-Cl-HOBt (approximately 3.35) compared to HOBt (approximately 4.60) provides a quantitative measure of its increased acidity.[7][9] This property underpins its role in facilitating more efficient peptide bond formation.
Head-to-Head Comparison: 6-Cl-HOBt vs. HOBt and HOAt in Action
The true measure of a coupling additive's efficacy lies in its performance in synthesizing challenging peptides. The Acyl Carrier Protein fragment (65-74), or ACP(65-74), is a well-established "difficult sequence" used to benchmark synthesis protocols.[3] The following table summarizes comparative yield data from a study utilizing various aminium salt coupling reagents based on HOBt, HOAt, and 6-Cl-HOBt.
| Coupling Reagent | Additive Base | Peptide Sequence | Crude Yield (%) | Reference |
| TBTU | HOBt | ACP(65-74) | 63 | [3] |
| PyBOP | HOBt | ACP(65-74) | 60 | [10] |
| HATU | HOAt | ACP(65-74) | 78 | [3] |
| HCTU | 6-Cl-HOBt | ACP(65-74) | 73 | [3] |
| TCTU | 6-Cl-HOBt | ACP(65-74) | 87 | [3] |
| TBTU/HOBt | HOBt | rMOG(35-55) | 65 | [10] |
| HATU | HOAt | rMOG(35-55) | 78 | [10] |
| HCTU | 6-Cl-HOBt | rMOG(35-55) | 70 | [10] |
| TCTU | 6-Cl-HOBt | rMOG(35-55) | 72 | [10] |
Table 1: Comparative yields of crude peptides synthesized using different coupling reagents. TBTU and PyBOP are HOBt-based, HATU is HOAt-based, and HCTU and TCTU are 6-Cl-HOBt-based.
The data indicates that the 6-Cl-HOBt-based reagents, particularly TCTU, can provide superior yields for difficult sequences compared to HOBt-based reagents and can be competitive with the more expensive HOAt-based HATU.[3][10]
Suppression of Racemization
Beyond yield, the suppression of racemization is a critical performance metric. Studies on the synthesis of cyclopeptides containing the racemization-prone serine residue have shown that protocols utilizing 6-Cl-HOBt-based reagents can limit the formation of the D-isomer to less than 2%, and in some cases, below 0.5% when pre-activation steps are avoided.[11] This demonstrates the effectiveness of 6-Cl-HOBt in preserving the stereochemical integrity of the peptide.
Experimental Workflow: A Self-Validating System
A robust peptide synthesis workflow is a closed-loop system where the synthesis is followed by rigorous validation, and the validation results inform any necessary optimization of the synthesis protocol.
Part 1: Solid-Phase Peptide Synthesis (SPPS) Protocol with HCTU
This protocol provides a general guideline for manual Fmoc-based SPPS using HCTU, a 6-Cl-HOBt-based uronium salt coupling reagent.[12][13]
Materials:
-
Fmoc-preloaded resin (e.g., Wang, Rink Amide)
-
Fmoc-protected amino acids
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it. Lyophilize the crude peptide to obtain a powder.
Part 2: Peptide Integrity Validation Protocols
Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis [14][15]
This protocol is for assessing the purity of the crude peptide.
Materials:
-
Crude lyophilized peptide
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Setup:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the area of the main peak relative to the total area of all peaks.
Protocol for Mass Spectrometry (MS) Analysis [16][17]
This protocol is for confirming the molecular weight of the synthesized peptide.
Materials:
-
Crude or HPLC-purified peptide
-
Solvent for dissolution (e.g., 50% ACN in water with 0.1% formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide (1-10 pmol/µL) in the appropriate solvent.
-
Mass Spectrometer Setup: Calibrate the instrument in the expected mass range of the peptide.
-
Data Acquisition: Acquire the mass spectrum. For Electrospray Ionization (ESI-MS), the data will show a series of peaks corresponding to different charge states of the peptide.
-
Data Analysis: Deconvolute the raw data to determine the molecular weight of the peptide. Compare the experimental molecular weight with the theoretical molecular weight of the target sequence.
Conclusion
The validation of peptide sequence integrity is a non-negotiable aspect of peptide synthesis. The use of 6-Chloro-1-hydroxybenzotriazole-based coupling reagents like HCTU and TCTU offers a compelling advantage, particularly in the synthesis of difficult sequences where high yield and suppression of racemization are critical.[3][10] As the experimental data suggests, these reagents can outperform traditional HOBt-based alternatives and provide a cost-effective, high-performance option. By integrating these advanced reagents into a robust, self-validating workflow that combines meticulous synthesis with rigorous HPLC and MS analysis, researchers can ensure the production of high-purity, structurally sound peptides for their critical applications.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 6-Chloro-5-Fluorobenzotriazole in Large-Scale Synthesis
In the landscape of pharmaceutical development and large-scale peptide manufacturing, the selection of a coupling reagent is a critical decision that reverberates through the entire production workflow. It directly influences not only the reaction's success but also process efficiency, product purity, downstream processing costs, and ultimately, the economic viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of using halogenated benzotriazole-based reagents, with a focus on the principles embodied by 6-Chloro-5-Fluorobenzotriazole, in an industrial setting. We will dissect the nuanced factors that contribute to true cost-effectiveness, moving beyond the superficial metric of price-per-kilogram.
The Crux of the Matter: Amide Bond Formation in Peptide Synthesis
The synthesis of a peptide is the sequential formation of amide bonds between amino acids. This process, while conceptually simple, is chemically challenging. The carboxylic acid group of an incoming amino acid must be "activated" to make it sufficiently reactive to form a bond with the amino group of the peptide chain. This activation is where coupling reagents and additives play their pivotal role.
The primary function of a coupling reagent is to convert the carboxyl group into a reactive intermediate.[1][2] However, this activation process can lead to undesirable side reactions, most notably racemization—the loss of stereochemical integrity at the amino acid's alpha-carbon, which can render the final peptide biologically inactive.[3][4] To mitigate this, additives are employed. 1-Hydroxybenzotriazole (HOBt) was the classic additive, serving to suppress racemization and improve reaction rates.[1]
Modern advancements have led to the development of superior additives and coupling reagents where these additives are incorporated directly into the reagent's structure. Halogenated derivatives, such as 6-chloro-HOBt (Cl-HOBt), have proven to be excellent alternatives, offering enhanced reactivity and performance.[2][3] this compound belongs to this advanced class of reagents, designed to deliver higher efficiency in demanding synthetic applications.
A Comparative Overview of Peptide Coupling Reagents
The choice of coupling reagent is vast, but they can be broadly categorized into three main families. The selection depends on a balance of reactivity, cost, safety, and the specific demands of the peptide sequence.
| Reagent Class | Common Examples | Mechanism & Characteristics | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Form a highly reactive O-acylisourea intermediate.[3] Often used with additives like HOBt or OxymaPure to reduce side reactions.[1] | Low cost, widely available.[3] | High risk of racemization without additives. DCC produces an insoluble urea byproduct, problematic for solid-phase synthesis.[5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Form an active ester with the carboxylic acid. The reaction is mediated by the benzotriazole moiety. | High reactivity, especially for sterically hindered couplings.[5][6] PyBOP avoids the formation of carcinogenic HMPA, a byproduct of BOP.[6][7] | Higher cost than carbodiimides. BOP is now largely obsolete due to its toxic byproduct.[6] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Believed to have an aminium structure, they rapidly form active esters.[5] They are essentially pre-packaged versions of an activating agent and an additive. | Very fast reaction rates, high efficiency, and low racemization.[5] Byproducts are generally water-soluble, simplifying workup.[1] HCTU (based on 6-Cl-HOBt) offers enhanced reactivity.[1][3] | Highest initial reagent cost. Excess reagent can cap the N-terminus of the peptide chain.[2][5] |
The Economic Case for Halogenated Benzotriazoles: A Deeper Dive
While reagents like O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU), which is derived from 6-chloro-HOBt, have a higher upfront purchase price, their true cost-effectiveness emerges when analyzing the total cost of manufacturing. The principles discussed here for HCTU are directly applicable to other advanced halogenated benzotriazoles like this compound.
Beyond the Price Tag: Calculating Total Process Cost
The true cost of a coupling reagent is a summation of direct and indirect costs. An overemphasis on the initial reagent price can lead to significantly higher overall expenditures.
Caption: Factors influencing the total cost of large-scale peptide synthesis.
-
Yield and Purity: This is the most significant factor. The enhanced reactivity of halogenated reagents like HCTU leads to higher coupling efficiency.[1][3] This minimizes the occurrence of deletion sequences (where an amino acid fails to couple) and the need for "double coupling" (running the same reaction twice).[3] The result is a purer crude product, which directly translates to:
-
Reduced Consumption: Less of the expensive, protected amino acids are wasted on failed sequences.[3]
-
Higher Final Yield: More of the target peptide is produced from the same amount of starting materials.
-
-
Process Time and Throughput: In automated solid-phase peptide synthesis (SPPS), cycle time is money. Faster and more efficient coupling reactions, often complete in minutes with aminium reagents, shorten the overall synthesis time.[5] For a multi-kilogram batch of a complex peptide, this can save days of production time, freeing up valuable reactor capacity.
-
Downstream Purification Costs: The purification of the final peptide, typically by preparative HPLC, is often the most significant bottleneck and expense in large-scale manufacturing. A cleaner crude product from a more efficient coupling reaction dramatically simplifies this step. This results in substantial savings on expensive HPLC solvents, costly stationary phase columns, and the associated labor and equipment time.[3][6]
-
Safety and Waste Disposal: Modern coupling reagents are designed for safety and ease of use. Unlike the older BOP reagent which produces the carcinogen HMPA, the byproducts of HCTU are water-soluble and less hazardous, simplifying their removal and disposal.[1][6][7]
Experimental Protocol: Standard Peptide Coupling Using an HCTU Reagent
This protocol outlines a typical coupling step in Fmoc-based solid-phase peptide synthesis (SPPS). It demonstrates the practical application of a high-efficiency aminium reagent.
Materials and Reagents:
-
Fmoc-protected amino acid (3.0 eq)
-
HCTU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Peptide-resin with free N-terminal amine (1.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Workflow Diagram:
Caption: Standard workflow for one coupling cycle in SPPS using HCTU.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the peptide-resin is adequately swollen in DMF within the reaction vessel and the previous Fmoc protecting group has been removed, yielding a free primary or secondary amine.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq) and HCTU (2.9 eq) in a minimal amount of DMF.
-
Base Addition: Add DIPEA (6.0 eq) to the activation solution. Causality Note: DIPEA acts as an organic base to neutralize the forming hexafluorophosphate salt and maintain a basic pH required for the coupling reaction.
-
Pre-activation: Allow the solution to mix for 1-2 minutes. This is typically sufficient time for the HCTU to activate the amino acid, forming the reactive HOBt ester.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitation: Agitate the mixture using nitrogen bubbling or mechanical shaking for a period of 30-60 minutes at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and soluble byproducts.
-
Completion Check (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating the coupling reaction has gone to completion.
Safety and Handling for Industrial-Scale Operations
Benzotriazole derivatives, including this compound, require careful handling in a large-scale setting. Adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles, impervious gloves, and a lab coat.[8][9] For handling large quantities of powder, respiratory protection (e.g., a particulate filter respirator) is recommended to avoid inhalation.[8]
-
Engineering Controls: Operations should be conducted in well-ventilated areas or under a fume hood to minimize exposure to dust or vapors.[8][10] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Storage: Store the reagent in a cool, dry, well-ventilated place away from strong oxidizing agents.[8][9] Keep containers tightly closed.
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[10] All waste must be disposed of in accordance with local, state, and federal regulations.[8][11]
Conclusion: A Strategic Investment in Efficiency
The selection of a peptide coupling reagent for large-scale synthesis is a multifaceted decision that extends far beyond the initial procurement cost.[6] While inexpensive reagents like carbodiimides have their place, the demanding nature of producing complex peptides at scale often justifies the investment in higher-efficiency reagents based on halogenated benzotriazoles.
Reagents like this compound and its analogues represent a strategic choice. The higher upfront cost is frequently offset by substantial savings realized through increased yields, higher product purity, reduced consumption of expensive raw materials, and significantly streamlined downstream purification processes.[3] For drug development professionals aiming to establish a robust, efficient, and economically sound manufacturing process, these advanced coupling reagents are not just a cost—they are an investment in quality and productivity.
References
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. msdspds.castrol.com [msdspds.castrol.com]
A Comparative Guide to Peptide Purity: An HPLC Analysis of HBTU and DIC/Oxyma Coupling Protocols
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of success. The critical step of forming the amide bond between amino acids, known as peptide coupling, is orchestrated by coupling reagents. The choice of this reagent not only dictates the efficiency of the synthesis but also profoundly impacts the purity profile of the final crude product.[1] Inefficient coupling or the prevalence of side reactions can lead to a complex mixture of deletion sequences, modified peptides, and other impurities that complicate purification and compromise final yield.[2]
This guide provides an in-depth, data-driven comparison of two prevalent coupling protocols used in Solid-Phase Peptide Synthesis (SPPS): the aminium/uronium salt method utilizing HBTU, and the carbodiimide method using DIC in conjunction with the additive Oxyma Pure. We will delve into the mechanistic rationale behind each protocol, present comparative experimental data on the synthesis of a model peptide, and provide detailed methodologies to allow for replication and validation. Our analysis will be grounded in High-Performance Liquid Chromatography (HPLC), the gold standard for assessing peptide purity.[3][4]
The Chemistry of Coupling: Why Reagent Choice is Critical
Peptide bond formation is a condensation reaction that is not thermodynamically favorable on its own.[1] Coupling reagents overcome this energy barrier by activating the C-terminal carboxylic acid of an incoming amino acid, converting it into a reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[5]
The ideal coupling reagent should promote rapid and complete bond formation while minimizing side reactions, the most common of which is racemization—the loss of stereochemical integrity at the α-carbon of the activated amino acid.[6] Additives such as 1-hydroxybenzotriazole (HOBt) and its safer, more efficient successor, Oxyma Pure, are often used with coupling reagents to form highly reactive, non-racemizing active esters, thereby enhancing reaction rates and suppressing epimerization.[6][7]
This guide will compare:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A widely used aminium salt known for its high efficiency and rapid coupling times.[1][8]
-
DIC (N,N'-diisopropylcarbodiimide) / Oxyma Pure: A cost-effective carbodiimide method where DIC acts as the dehydrating agent to form the active ester with the Oxyma Pure additive.[8][9] The urea byproduct of DIC is soluble in common solvents, simplifying its removal.[10]
Experimental Design: Synthesis and Analysis Workflow
To provide a direct comparison, the model pentapeptide, Aib-enkephalin (H-Tyr-Aib-Aib-Phe-Leu-NH2), was synthesized on a polystyrene (PS) resin using both the HBTU/DIPEA and DIC/Oxyma coupling protocols. The resulting crude peptides were then cleaved from the resin, and their purity was assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. biovera.com.au [biovera.com.au]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. oxymapure.com [oxymapure.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to Modern Peptide Coupling Reagents: From Mechanism to Practical Application
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational technique. The success of this synthesis—measured in yield, purity, and stereochemical integrity—hinges critically on the selection of the coupling reagent. These reagents are the linchpin of peptide bond formation, tasked with activating a carboxylic acid group to react with an amino group.[1][2] The ideal reagent must be a master of balance: reactive enough to drive the reaction to completion quickly, yet gentle enough to prevent the erosion of chiral purity through racemization.[3][4]
This guide provides an in-depth comparative review of modern peptide coupling reagents. Moving beyond a simple catalog of options, we will explore the mechanistic underpinnings of each major class, present objective performance data, and offer detailed experimental protocols. Our goal is to equip you with the field-proven insights necessary to make informed, causality-driven decisions for your specific synthetic challenges.
The Core of the Challenge: Activation and Racemization
The formation of a peptide bond is a condensation reaction that is not spontaneous. The coupling reagent's primary role is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive "activated" intermediate.[5] This activation, however, creates a potential pitfall. The high reactivity of the intermediate can increase the acidity of the α-proton on the chiral carbon of the amino acid. Abstraction of this proton can lead to the formation of a planar oxazolone intermediate, which upon reaction with the amine, can result in a mixture of L- and D-isomers—a process known as racemization.[3][4][6] The battle for a successful peptide synthesis is therefore fought on two fronts: maximizing coupling efficiency while minimizing racemization.[3]
A Field Guide to Modern Coupling Reagents
Modern coupling reagents can be broadly categorized into three main families: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates via a distinct mechanism and presents a unique profile of advantages and disadvantages.
Carbodiimides: The Cost-Effective Workhorse
First introduced in the 1950s, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the more soluble N,N'-diisopropylcarbodiimide (DIC) are pillars of peptide synthesis, largely due to their low cost.[3][7][8] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]
However, this intermediate is notoriously unstable and prone to causing racemization.[6][10] Furthermore, DCC produces a dicyclohexylurea (DCU) byproduct that is insoluble in most common solvents, complicating purification, particularly in solid-phase peptide synthesis (SPPS).[8][10][11] For this reason, the liquid DIC, whose urea byproduct is more soluble, is generally preferred for SPPS.[5]
The true power of carbodiimides is unlocked through the use of additives. These additives, such as 1-hydroxybenzotriazole (HOBt) or, more recently, Ethyl (hydroxyimino)cyanoacetate (OxymaPure®), intercept the O-acylisourea to form a less reactive but more stable active ester.[9] This two-step process significantly suppresses racemization and improves overall coupling efficiency.[10][12]
Onium Salts: The High-Performance Specialists
For challenging syntheses—involving sterically hindered amino acids, long peptide sequences, or aggregation-prone fragments—onium salts are the reagents of choice.[3][5][13] These reagents are pre-activated and generally offer faster and more complete coupling reactions than carbodiimide/additive combinations. They are divided into two main sub-classes: phosphonium and aminium/uronium salts.
Phosphonium Salts (e.g., PyBOP®, PyAOP)
Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), function by creating an acyloxyphosphonium intermediate.[14] An early and highly effective phosphonium reagent, BOP, fell out of favor due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][10] This led to the development of PyBOP®, which avoids this toxic byproduct and offers excellent coupling efficiency.[10]
A key advantage of phosphonium salts is their mechanism, which does not involve a free guanidinium species. This makes them "cleaner" than their aminium counterparts, as they do not pose a risk of guanidinylating the N-terminal amine of the peptide chain—a common chain-terminating side reaction.[15] This makes them particularly well-suited for reactions requiring an excess of reagent, such as peptide cyclization or fragment condensation.[15] More advanced reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) incorporate the HOAt moiety, further boosting reactivity for especially difficult couplings.[10][14]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)
This class of reagents, which includes staples like HBTU, HATU, and HCTU, are among the most popular and efficient coupling reagents used today. It is a chemical misnomer that they are "uronium" salts; crystallographic and solution-state studies have shown they exist predominantly in the more stable N-aminium (or guanidinium) form.[9][10] These reagents react with the carboxylate to generate HOBt- or HOAt-based active esters in situ.[16]
-
HBTU/TBTU: For years, HBTU was the gold standard for automated SPPS due to its high efficiency and the stability of its solutions.[5][15]
-
HATU: Based on the more acidic 1-hydroxy-7-azabenzotriazole (HOAt), HATU is significantly more reactive than HBTU. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the aminolysis step.[15] This makes HATU exceptionally effective for coupling sterically hindered amino acids with reduced racemization.[10][17]
-
HCTU: As a cost-effective alternative to HATU, HCTU is based on 6-Chloro-HOBt. It offers a reactivity profile that is generally superior to HBTU and provides a good balance between performance and price.[18]
-
COMU®: A third-generation reagent, COMU is based on OxymaPure®. It exhibits exceptional reactivity, often surpassing even HATU.[9] Its byproducts are more soluble, and it has a more favorable safety profile. Critically, its mechanism allows for efficient coupling with only one equivalent of base, whereas other onium salts typically require two or more.[9][10]
The primary drawback of aminium salts is the risk of N-terminal guanidinylation if the reagent is used in large excess or if carboxyl activation is slow, as the free guanidinium moiety can react with the peptide's primary amine.[12][15]
Performance at a Glance: A Comparative Summary
The following table summarizes the key performance characteristics of representative reagents from each class. This data is synthesized from various studies to provide a general comparison for typical applications.
| Reagent/System | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Low-Moderate | Very low cost, clean byproduct profile.[5] | Slower reaction times, less effective for hindered couplings. |
| DIC/OxymaPure® | Carbodiimide | Moderate-High | Low | Low cost, higher reactivity than HOBt systems.[9][13] | Slower than onium salts. |
| PyBOP® | Phosphonium | High | Low | No guanidinylation risk, good for cyclization/fragment coupling.[15] | Higher cost, solutions have moderate stability.[15] |
| HBTU | Aminium | High | Low | Well-established, reliable, stable solutions for automation.[5][15] | Risk of guanidinylation, less effective than HATU for difficult couplings.[10][12] |
| HCTU | Aminium | Very High | Very Low | Excellent balance of high reactivity and cost.[18] | Risk of guanidinylation.[12] |
| HATU | Aminium | Very High | Very Low | Superior for hindered couplings due to HOAt moiety.[10][15][17] | High cost, risk of guanidinylation.[12][18] |
| COMU® | Aminium | Highest | Very Low | Extremely reactive, requires only 1 eq. of base, safer profile.[9][10] | Higher cost, limited solution stability.[15] |
Visualizing the Mechanisms and Workflow
To better understand the chemical transformations and experimental processes, the following diagrams illustrate the general workflow and the specific activation mechanisms for the major reagent classes.
References
- 1. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. people.uniurb.it [people.uniurb.it]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-5-Fluorobenzotriazole
<
An essential procedural guide for laboratory professionals on the personal protective equipment, operational protocols, and emergency measures for 6-Chloro-5-Fluorobenzotriazole.
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is this compound, a halogenated benzotriazole derivative. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of this compound, grounded in established safety principles and practices.
Hazard Assessment and Risk Mitigation
While a comprehensive toxicological profile for this compound is not widely available, its classification as a halogenated benzotriazole warrants a cautious approach.[1] Potential hazards include skin and eye irritation, respiratory irritation, and unknown long-term health effects. Therefore, a multi-layered safety strategy encompassing engineering controls, personal protective equipment, and stringent operational procedures is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure.[2][3][4][5] A baseline of PPE for handling this compound includes:
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against accidental splashes.[2][6] A face shield should be worn over goggles when handling larger quantities or preparing solutions.[2][6] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[2][6] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[2] Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-resistant lab coat, fully fastened, is required.[6] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[6] |
| Footwear | Closed-toe and closed-heel shoes are mandatory in the laboratory to protect against spills and falling objects.[3][5] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring reproducible results.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure, immediate and correct action is vital.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][8] Remove any contaminated clothing.[9][10] Seek medical attention if irritation develops.[8][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10][11] Seek immediate medical attention.[9][10]
-
Inhalation: Move the individual to fresh air.[7][8] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][12]
Spill Response:
-
Minor Spill: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: In the case of a large spill or a spill of the compound in solution, evacuate the immediate area and follow your institution's emergency spill response procedures.[9][11]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and all contaminated materials is a critical final step.
-
Waste Segregation: All materials that have come into contact with the compound, including gloves, weigh boats, and contaminated labware, must be disposed of as hazardous waste.
-
Containerization: Use designated, clearly labeled, and sealed containers for all hazardous waste.
-
Regulatory Adherence: Follow all institutional, local, and national regulations for the disposal of chemical waste.[13][14] The first rinse of any container that held the chemical should be collected as hazardous waste.[13]
By integrating these safety protocols into your laboratory practice, you can mitigate the risks associated with handling this compound and foster a culture of safety and scientific excellence.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. youtube.com [youtube.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
